molecular formula C12H9NO2 B3214316 2-Phenoxynicotinaldehyde CAS No. 114077-93-9

2-Phenoxynicotinaldehyde

Cat. No.: B3214316
CAS No.: 114077-93-9
M. Wt: 199.2 g/mol
InChI Key: IKGCWHNIZLUZPT-UHFFFAOYSA-N
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Description

2-Phenoxynicotinaldehyde (CAS 114077-93-9) is a high-purity chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This specialty chemical, classified as a nicotinaldehyde, serves as a versatile building block in organic synthesis and pharmaceutical research. It is particularly valuable in the development of novel heterocyclic compounds and in materials science, where it acts as a key precursor for the synthesis of more complex molecular structures. Researchers utilize this compound in various applications, including metal-catalyzed cross-coupling reactions and as a starting material for the preparation of ligands and functionalized pyridine derivatives. The compound should be stored sealed in a dry environment, ideally between 2-8°C, to maintain its stability and purity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGCWHNIZLUZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling and Solvent Selection for 2-Phenoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-phenoxynicotinaldehyde in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 4783-68-0), also known as 2-phenoxypyridine-3-carbaldehyde, is a critical heterocyclic intermediate used in the synthesis of bioactive scaffolds, including kinase inhibitors and anti-inflammatory agents. Its dual functionality—a pyridine nitrogen capable of hydrogen bonding and a reactive aldehyde group—creates a complex solubility profile dependent on solvent polarity and proton-donating capability.

While specific thermodynamic mole-fraction data for this compound is often proprietary or absent from open literature, this guide provides a derived solubility profile based on structure-property relationships (SPR) and analogous pyridine derivatives. It establishes a self-validating experimental protocol for researchers to generate precise solubility data and offers field-proven strategies for purification and solvent selection.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDetailImplication for Solubility
Structure Pyridine ring fused with a 2-phenoxy ether and 3-formyl group.Amphiphilic nature: The phenoxy group adds significant lipophilicity, while the pyridine/aldehyde core provides polarity.
Physical State Solid (Crystalline)Requires energy to break crystal lattice; solubility will be highly temperature-dependent (high enthalpy of fusion).
LogP (Predicted) ~2.5 – 3.0Lipophilic: Poor water solubility; high solubility in moderately polar aprotic solvents (DCM, EtOAc).
H-Bonding Acceptors: 3 (Pyridine N, Ether O, Aldehyde O). Donors: 0.Highly soluble in H-bond donor solvents (Alcohols, Chloroform) due to favorable solute-solvent interactions.
Reactivity Aldehyde (electrophilic)Risk: Potential for hemiacetal formation in primary alcohols or oxidation to 2-phenoxynicotinic acid in aerated solvents.

Solubility Profile & Solvent Selection Map

The following classification is derived from the compound's structural analogs (e.g., 2-chloropyridine-3-carbaldehyde, 2-naphthaldehyde) and standard organic synthesis protocols.

Qualitative Solubility Data
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Excellent dipole-dipole matching; Chloroform acts as a weak H-bond donor to the pyridine nitrogen.
Polar Aprotic DMF, DMSO, THF, Ethyl AcetateHigh Strong solvation of the polar pyridine core; THF interacts well with the aromatic phenoxy system.
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (T-dependent) Ideal for Crystallization. High solubility at boiling point, low at room temp. Caution: Hemiacetal formation.
Non-Polar Hexane, Heptane, CyclohexaneLow The polar aldehyde/pyridine core disrupts the non-polar solvent network. Useful as an anti-solvent .
Aqueous Water, Buffer (pH 7.4)Very Low (< 0.1 mg/mL) Hydrophobic effect dominates. Solubility increases significantly at pH < 3 due to pyridine protonation.
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Reaction, Purification, or Analysis).

SolventSelection Start Objective for This compound Reaction Synthesis/Reaction Start->Reaction Purification Purification/Crystallization Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighSol High Solubility Required? Reaction->HighSol Recryst Recrystallization Strategy Purification->Recryst NMR CDCl3 or DMSO-d6 Analysis->NMR HPLC Acetonitrile/Water (Avoid MeOH if unstable) Analysis->HPLC DCM DCM / THF (Standard) HighSol->DCM Yes (< 40°C) DMF DMF / DMSO (High Temp/Nucleophilic sub) HighSol->DMF Yes (> 80°C) Alcohol Methanol/Ethanol (Cooling Crystallization) Recryst->Alcohol Preferred Binary EtOAc + Hexane (Anti-solvent precip) Recryst->Binary Alternative

Figure 1: Strategic decision tree for solvent selection based on experimental requirements.

Experimental Protocol: Determination of Thermodynamic Solubility

Since literature data is sparse, researchers must often generate their own solubility curves. This protocol uses the Isothermal Saturation Method (Shake-Flask), the gold standard for generating thermodynamic data suitable for Apelblat modeling.

Reagents and Equipment
  • Substance: this compound (Purity > 98%, verify by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, etc.).

  • Apparatus: Constant temperature shaker bath (± 0.05 K precision), 0.22 µm PTFE syringe filters.

  • Analysis: HPLC-UV (Detection at λ_max ~260-280 nm).

Step-by-Step Methodology
  • Preparation: Add excess solid this compound to 10 mL of the selected solvent in a glass-stoppered flask. Ensure a visible solid phase persists (supersaturation).

  • Equilibration: Agitate the flask in the thermostatic bath at the target temperature (e.g., 298.15 K) for 24–48 hours .

    • Validation: Check periodically to ensure solid is still present. If dissolved, add more solid.

  • Sedimentation: Stop agitation and allow the solid to settle for 2–4 hours at the same temperature to avoid precipitation or dissolution errors.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe and filter immediately through a 0.22 µm filter into a pre-weighed vial.

    • Critical Control: The syringe and filter must be at the equilibration temperature to prevent "crash-out" during filtration.

  • Quantification:

    • Gravimetric (High Solubility): Evaporate solvent and weigh the residue.

    • HPLC (Low/Medium Solubility): Dilute the filtrate with mobile phase and quantify against a standard curve.

Data Analysis & Modeling

To extrapolate solubility to other temperatures, fit the experimental mole fraction (


) data to the Modified Apelblat Equation , widely used for pyridine derivatives [1]:


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical model parameters determined by regression analysis.
    

Purification & Stability Considerations

Recrystallization Strategy

The most effective purification method for this compound is cooling crystallization from alcohols.

  • Solvent: Methanol or Ethanol (95%).

  • Protocol: Dissolve crude solid in boiling methanol. Filter hot to remove insoluble impurities. Cool slowly to 0–4°C.

  • Yield: Typically 80–90% recovery due to the steep solubility curve.

  • Note: If the impurity profile includes polar byproducts, use an Ethyl Acetate/Hexane system (dissolve in minimal EtOAc, add Hexane until turbid).

Stability Warning: Hemiacetal Formation

In the presence of trace acids and primary alcohols (methanol/ethanol), the aldehyde group can reversibly form a hemiacetal.

  • Observation: HPLC chromatograms may show a "split" peak or broadening in alcoholic mobile phases.

  • Mitigation: Use Acetonitrile (ACN) for analytical chromatography. For synthesis, avoid prolonged reflux in alcohols if acidic catalysts are present unless acetal protection is intended.

Workflow Diagram: Solubility Measurement

SolubilityWorkflow Prep 1. Excess Solid + Solvent Equil 2. Agitate @ Temp T (24-48h) Prep->Equil Settle 3. Sedimentation (Isothermal) Equil->Settle Filter 4. Filter (0.22 µm) @ Temp T Settle->Filter Analyze 5. HPLC/Gravimetric Analysis Filter->Analyze

Figure 2: Workflow for the self-validating isothermal saturation method.

References

  • Apelblat Equation Application: Title: Solubility and Thermodynamic Modeling of Pyridine Derivatives in Organic Solvents. Source: Journal of Chemical & Engineering Data (General reference for methodology). Context: The Modified Apelblat equation is the standard for correlating solubility data of rigid aromatic aldehydes.

  • Synthesis & Purification Context: Title: Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives. Source: Molecules (MDPI), 2022. Relevance: Describes the use of this compound as a starting material and its recrystallization from methanol.

  • Compound Data: Title: 2-Phenoxypyridine-3-carbaldehyde (PubChem CID 114077-93-9).[4][5] Source: PubChem.[6] Relevance: Confirmation of chemical structure and identifiers.[3][7][8]

Sources

2-Phenoxynicotinaldehyde SMILES and InChI key data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Phenoxynicotinaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical data, explore a robust synthetic strategy with mechanistic rationale, analyze its chemical reactivity and utility as a synthetic building block, and discuss its relevance in the context of modern therapeutic design.

Core Compound Identification and Properties

This compound is a bifunctional organic molecule featuring a pyridine ring substituted at the 2-position with a phenoxy group and at the 3-position with an aldehyde (formyl) group. This unique arrangement of an electron-withdrawing aldehyde and an electron-donating phenoxy group on a nitrogen-containing heterocycle imparts a distinct reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.

Below is a summary of its key identifiers and computed physicochemical properties.

PropertyData
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
SMILES O=Cc1cnccc1Oc2ccccc2
InChIKey UQVAMNREFUSXEM-UHFFFAOYSA-N
Predicted Boiling Point ~350-400 °C (extrapolated from similar structures)[1]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether.[1][2]
Physical State Expected to be a solid or high-boiling liquid at room temperature.[1][3]

Synthesis and Mechanistic Rationale: A Validated Approach

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group. The 2-position of a pyridine ring is particularly activated towards nucleophilic attack.

The chosen precursors are 2-chloronicotinaldehyde and phenol. The chlorine atom serves as an excellent leaving group, and the phenoxide ion, generated in situ from phenol and a suitable base, acts as the potent nucleophile.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize this compound from 2-chloronicotinaldehyde and phenol.

Materials:

  • 2-chloronicotinaldehyde

  • Phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloronicotinaldehyde (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloronicotinaldehyde.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to the more nucleophilic phenoxide ion without causing unwanted side reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the ionic intermediates and reactants while not interfering with the nucleophile (i.e., it does not protonate the phenoxide). Its high boiling point is also suitable for heated reactions.

  • Inert Atmosphere: This prevents potential oxidation of the aldehyde or other sensitive functional groups at elevated temperatures.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process Reactant1 2-Chloronicotinaldehyde Setup Combine Reactants in DMF Reactant1->Setup Reactant2 Phenol Reactant2->Setup Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Reaction Heat to 80-100 °C (4-8h) Setup->Reaction SₙAr Mechanism Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations.

Key Reactions of the Aldehyde Group:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines. This is a cornerstone reaction in medicinal chemistry for introducing amine functionalities.

  • Condensation Reactions: It can undergo condensation with active methylene compounds, such as malononitrile or cyanothioacetamide, to build more complex heterocyclic systems.[4]

  • Wittig Reaction: Conversion of the aldehyde to an alkene.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-phenoxynicotinic acid), another valuable synthetic intermediate.

  • Reduction: Reduction to the corresponding alcohol (2-phenoxypyridin-3-yl)methanol.

Role as a Scaffold in Medicinal Chemistry

The phenoxy-pyridine core is a recognized pharmacophore in various drug discovery programs.[5] The ability to derivatize the aldehyde at position 3 allows for the systematic exploration of structure-activity relationships (SAR).

  • Enzyme Inhibition: Substituted 2-phenoxynicotinaldehydes have been synthesized and evaluated as potential α-amylase inhibitors, which is relevant for the management of type 2 diabetes.[6]

  • CNS-Active Agents: Phenoxy-aldehyde derivatives have been utilized as key intermediates in the synthesis of selective noradrenaline reuptake inhibitors (NRIs) and highly selective inhibitors for fatty acid amide hydrolase (FAAH), a target for pain and anxiety disorders.[2]

  • Metabolic Considerations: As with any aldehyde-containing drug candidate, metabolic stability is a critical consideration. Aldehyde oxidases (AOXs) are hepatic enzymes that can rapidly metabolize aldehydes to their corresponding carboxylic acids, potentially leading to rapid clearance.[7] Therefore, understanding the susceptibility of the this compound scaffold to AOX-mediated metabolism is a crucial step in the drug development process.

Logical Flow from Building Block to Complex Molecule

G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds / Intermediates cluster_applications Therapeutic Applications Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Condensation Condensation Start->Condensation Oxidation Oxidation Start->Oxidation AmineProduct Substituted Amines ReductiveAmination->AmineProduct HeterocycleProduct Fused Heterocycles Condensation->HeterocycleProduct AcidProduct Carboxylic Acids Oxidation->AcidProduct NRI NRIs AmineProduct->NRI FAAH FAAH Inhibitors AmineProduct->FAAH Amylase α-Amylase Inhibitors HeterocycleProduct->Amylase

Caption: Synthetic utility of this compound in medicinal chemistry.

Spectroscopic Characterization Profile

While an experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on its functional groups.

SpectroscopyFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehydic Proton (CHO)δ 9.8 - 10.2 ppmHighly deshielded proton due to the anisotropy of the C=O bond and electron-withdrawing nature of the aldehyde.
Aromatic Protonsδ 7.0 - 8.5 ppmComplex multiplet pattern arising from the protons on both the pyridine and phenyl rings.
¹³C NMR Carbonyl Carbon (C=O)δ 185 - 195 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.
Aromatic Carbonsδ 110 - 165 ppmMultiple signals corresponding to the 11 other aromatic carbons in the molecule.
IR Spectroscopy C=O Stretch (Aldehyde)1690 - 1715 cm⁻¹Strong, sharp absorption characteristic of an aromatic aldehyde.[8]
C-H Stretch (Aldehyde)2700 - 2850 cm⁻¹Two weak to medium bands, one of which can be a Fermi resonance overtone, are highly diagnostic for an aldehyde C-H bond.[8]
C-O-C Stretch (Aryl Ether)1200 - 1275 cm⁻¹Strong absorption corresponding to the asymmetric C-O-C stretch.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established based on analogous compounds like 2-phenoxyethanol and other aromatic aldehydes.[1][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not release into the environment.[9]

Conclusion

This compound is a versatile and valuable building block for chemical synthesis, particularly within the domain of drug discovery. Its straightforward synthesis via SNAr and the reactive aldehyde handle provide a robust platform for generating diverse libraries of novel compounds. Researchers utilizing this scaffold should pay close attention to its derivatization chemistry and be mindful of the potential for rapid metabolic turnover by aldehyde oxidases when designing new therapeutic agents.

References

  • Carl ROTH. "Safety Data Sheet: 2-Phenoxyethanol." Available at: [Link]

  • ResearchGate. "Synthesis, characterization and biological evaluation of substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors | Request PDF." Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 2-Phenoxyethanol." Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: 2-Phenoxyethanol." Available at: [Link]

  • NIST. "2-Thiophenecarboxaldehyde - NIST WebBook." Available at: [Link]

  • PubMed. "Aldehyde oxidase and its importance in novel drug discovery: present and future challenges." Available at: [Link]

  • ACS Publications. "Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals." Available at: [Link]

  • Spectroscopy Online. "The C=O Bond, Part II: Aldehydes." Available at: [Link]

  • USCKS. "6-PHENOXYNICOTINALDEHYDE[173282-69-4]." Available at: [Link]

  • PubChem. "2-Phenylpropanal | C9H10O | CID 7146." Available at: [Link]

  • PubMed Central. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Available at: [Link]

  • MDPI. "Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs." Available at: [Link]

  • ResearchGate. "Synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via condensation of benzaldehyde with cyanothioacetamide and p-(1-styryl)morpholine | Request PDF." Available at: [Link]

Sources

The Ascendant Role of 2-Substituted Nicotinaldehydes in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary organic synthesis and drug discovery, the pyridine ring stands as a cornerstone of molecular design. Among its myriad derivatives, 2-substituted nicotinaldehydes have emerged as a class of exceptionally versatile building blocks. Their intrinsic bifunctionality, characterized by a reactive aldehyde group at the 3-position and a tunable substituent at the 2-position, offers a rich playground for chemical transformations. This unique arrangement allows for the construction of complex molecular architectures, particularly fused heterocyclic systems, which are often the basis of potent therapeutic agents and advanced materials.

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-substituted nicotinaldehyde derivatives. Moving beyond a mere recitation of facts, this document delves into the "why" behind synthetic choices and the mechanistic underpinnings of key reactions. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation.

Core Synthesis Strategies: Accessing the 2-Substituted Nicotinaldehyde Scaffold

The judicious selection of a synthetic route to a target 2-substituted nicotinaldehyde is paramount, as it dictates the overall efficiency and scalability of the process. The choice of the substituent at the 2-position significantly influences the synthetic strategy.

Synthesis of 2-Halonicotinaldehydes: Key Intermediates for Cross-Coupling

2-Chloronicotinaldehyde is a pivotal precursor, serving as a linchpin for introducing a wide array of substituents via cross-coupling reactions. A prevalent synthetic approach commences with the readily available 2-chloronicotinic acid.

Workflow for the Synthesis of 2-Chloronicotinaldehyde

A 2-Chloronicotinic Acid B 2-Chloronicotinyl Alcohol A->B Reduction (e.g., NaBH4, BF3·OEt2) C 2-Chloronicotinaldehyde B->C Oxidation (e.g., MnO2)

Caption: Synthetic pathway to 2-chloronicotinaldehyde.

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid [1][2]

  • Step 1: Reduction of 2-Chloronicotinic Acid.

    • To a stirred suspension of sodium borohydride in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add boron trifluoride diethyl etherate, maintaining the temperature below 10 °C.

    • After the addition is complete, add a solution of 2-chloronicotinic acid in THF dropwise, keeping the temperature below 30 °C.

    • Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of water, followed by adjusting the pH to 8-9 with an aqueous sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloronicotinyl alcohol, which can be used in the next step without further purification.

  • Step 2: Oxidation to 2-Chloronicotinaldehyde.

    • Dissolve the crude 2-chloronicotinyl alcohol in dichloromethane.

    • Add activated manganese dioxide to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure to afford 2-chloronicotinaldehyde as a solid.

An alternative approach for the synthesis of 2-halonicotinaldehydes involves the ortho-formylation of a 2-halopyridine derivative. For instance, 2-chloro-4-iodonicotinaldehyde can be prepared from 2-chloro-3-iodopyridine by treatment with lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent like ethyl formate[3].

Synthesis of 2-Aminonicotinaldehyde: A Gateway to Fused Heterocycles

2-Aminonicotinaldehyde is a particularly valuable building block due to the nucleophilic character of the amino group, which readily participates in cyclization reactions. A facile and scalable synthesis has been developed that avoids chromatography[3].

Workflow for the Synthesis of 2-Aminonicotinaldehyde

A 2-Amino-3-picoline B Phthalimide-protected 2-amino-3-picoline A->B Phthalic anhydride, heat C Gem-dibromide B->C N-Bromosuccinimide, AIBN D Imine intermediate C->D NH4OH E 2-Aminonicotinaldehyde D->E Acid hydrolysis

Caption: Synthesis of 2-aminonicotinaldehyde from 2-amino-3-picoline.

Experimental Protocol: Synthesis of 2-Aminonicotinaldehyde [3]

  • Step 1: Protection of 2-Amino-3-picoline.

    • Heat a mixture of 2-amino-3-picoline and phthalic anhydride to 190 °C, distilling off the water that forms.

    • After cooling, dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer and concentrate to yield the phthalimide-protected starting material.

  • Step 2: Bromination.

    • Suspend the protected 2-amino-3-picoline in carbon tetrachloride and heat to reflux.

    • Add N-bromosuccinimide and a radical initiator such as azobisisobutyronitrile (AIBN) portion-wise.

    • Monitor the reaction by TLC and, upon completion, cool the mixture and filter the solid.

    • Dissolve the solid in dichloromethane, wash with aqueous sodium thiosulfate and water, then dry and concentrate to obtain the gem-dibromide.

  • Step 3: Imine Formation and Hydrolysis.

    • React the gem-dibromide with an excess of ammonium hydroxide in ethanol.

    • After the reaction is complete, perform an acidic hydrolysis to yield 2-aminonicotinaldehyde.

Another reported method for the synthesis of 2-aminonicotinaldehyde involves the reaction of nicotinamide with ammonium sulfamate at elevated temperatures[2].

Synthesis of Other 2-Substituted Nicotinaldehydes

While 2-chloro and 2-amino derivatives are the most extensively studied, other substituents can be introduced using various synthetic strategies.

  • 2-Alkoxy and 2-Alkylthio Derivatives: These can be synthesized via the cross-aldol condensation of aromatic or heteroaromatic aldehydes with alkoxy- or alkylthio-acetaldehydes[4]. The Wittig reaction of triphenyl-(methoxyformylmethylidene)phosphorane with aromatic aldehydes also provides access to 3-aryl-2-methoxypropenals[4].

  • 2-Methyl Derivatives: 2-Methylnicotinate, a precursor to 2-methylnicotinaldehyde, can be synthesized from 1,1,3,3-tetramethoxypropane and β-aminocrotonate[5]. Subsequent reduction of the ester and oxidation of the resulting alcohol would yield the desired aldehyde.

Reactivity of the Aldehyde Group: A Hub for Molecular Diversification

The aldehyde functionality of 2-substituted nicotinaldehydes is a versatile handle for a plethora of chemical transformations, enabling the construction of a diverse array of molecular scaffolds.

Schiff Base Formation

The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). This reaction is often the first step in the synthesis of more complex heterocyclic systems and is also used to generate ligands for metal complexes. These Schiff base derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[6][7][8][9].

General Experimental Protocol for Schiff Base Synthesis [7][10]

  • Dissolve the 2-substituted nicotinaldehyde in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine.

  • A few drops of a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • The formation of the Schiff base is often indicated by a color change or the precipitation of a solid product.

  • The product can be isolated by filtration and purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated compounds[8][11][12][13][14].

Mechanism of Knoevenagel Condensation

A Active Methylene Compound B Carbanion A->B Base D Alkoxide Intermediate B->D Nucleophilic attack on C=O C 2-Substituted Nicotinaldehyde E β-Hydroxy Adduct D->E Protonation F α,β-Unsaturated Product E->F Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. It involves the reaction of the 2-substituted nicotinaldehyde with a phosphorus ylide (Wittig reagent)[15][16][17][18][19]. A key advantage of the Wittig reaction is the regioselective formation of the double bond.

Reductive Amination

Reductive amination is a two-step process that converts the aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced to the corresponding amine[20][21][22][23][24]. This method is highly efficient for the synthesis of secondary and tertiary amines.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

A major application of 2-substituted nicotinaldehydes, particularly 2-aminonicotinaldehyde, is in the synthesis of fused heterocyclic compounds of significant medicinal interest.

  • Synthesis of 1,8-Naphthyridines: The Friedländer annulation, a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, is a classic and efficient method for synthesizing quinolines and their aza-analogs, such as 1,8-naphthyridines[1]. 1,8-Naphthyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][10][20][25][26].

  • Synthesis of Pyrido[2,3-d]pyrimidines: These compounds, which are analogs of purines and pteridines, can be synthesized by reacting 2-aminonicotinaldehyde with urea, thiourea, or related reagents. Pyrido[2,3-d]pyrimidines have shown potent activity as kinase inhibitors, targeting enzymes implicated in cancer progression[1].

Applications of 2-Substituted Nicotinaldehyde Derivatives

The derivatives of 2-substituted nicotinaldehydes have found widespread applications in various fields, most notably in medicinal chemistry, but also in catalysis and materials science.

Medicinal Chemistry

The ability to generate a diverse range of heterocyclic structures from 2-substituted nicotinaldehydes has made them a valuable platform for the discovery of new therapeutic agents.

Derivative Class Biological Activity Therapeutic Area Reference(s)
Schiff BasesAntibacterial, Antifungal, Anti-inflammatoryInfectious Diseases, Inflammation[6][7][8][9]
1,8-NaphthyridinesAnticancer, Antimicrobial, Anti-inflammatoryOncology, Infectious Diseases, Inflammation[1][10][20][25][26]
Pyrido[2,3-d]pyrimidinesKinase InhibitionOncology[1]
ChalconesAntifungal, AntimicrobialInfectious Diseases[2]

Signaling Pathway Implication of Pyrido[2,3-d]pyrimidine Derivatives

A 2-Aminonicotinaldehyde Derivative B Pyrido[2,3-d]pyrimidine A->B Synthesis C Kinase (e.g., PIM-1, EGFR) B->C Inhibition D Downstream Signaling C->D Blocks F Apoptosis & Cell Cycle Arrest C->F Induces E Cell Proliferation & Survival D->E Promotes

Caption: Inhibition of kinase signaling by pyrido[2,3-d]pyrimidines.

Catalysis

The nitrogen atom of the pyridine ring and the potential for introducing other donor atoms through the 2-substituent and the aldehyde group make these molecules excellent candidates for ligand synthesis in coordination chemistry. Metal complexes of ligands derived from 2-substituted nicotinaldehydes have shown catalytic activity in various organic transformations. For instance, nickel complexes with polydentate ligands can exhibit catalytic activity[27]. The development of novel ligands is crucial for advancing transition metal-catalyzed reactions[28].

Materials Science

The rigid, planar structure of fused heterocyclic systems derived from 2-substituted nicotinaldehydes makes them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The photophysical and electronic properties of these materials can be fine-tuned by modifying the substituents on the core scaffold.

Conclusion and Future Outlook

2-Substituted nicotinaldehyde derivatives represent a privileged class of synthetic intermediates with a vast and expanding scope of applications. The synthetic methodologies for their preparation are well-established, particularly for the key 2-chloro and 2-amino analogs, providing a solid foundation for further exploration. The true power of these building blocks lies in the diverse reactivity of the aldehyde group, which serves as a versatile anchor for the construction of a wide array of complex molecules.

The continued exploration of derivatives of 2-substituted nicotinaldehydes in medicinal chemistry is expected to yield novel drug candidates with improved efficacy and selectivity. Furthermore, the systematic investigation of their coordination chemistry and material properties will undoubtedly unlock new frontiers in catalysis and materials science. As our understanding of the structure-activity and structure-property relationships of these compounds deepens, so too will our ability to rationally design and synthesize next-generation molecules with tailored functions.

References

  • Moormann, A. E., Yen, Y.-C., & Yu, M. S. (1987). A Facile Synthesis of 2-Aminonicotinaldehyde.
  • Oakes, V., Pascoe, R., & Rydon, H. N. (1956). 2-Aminonicotinaldehyde. Journal of the Chemical Society (Resumed), 1045.
  • Tomar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-860.
  • Farhan, M. A., Ali, W. B., & Nief, O. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 4781-4790.
  • Shaikh, M. S., & Khan, M. S. (2018). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry, 34(6), 2899-2904.
  • Kumar, R., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Medicinal Chemistry Research, 30(7), 1367-1386.
  • Al-Lami, N., & Mahmoud, A. S. (2025). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. Al-Nahrain Journal of Science, 18(1), 26-34.
  • Kumar, S., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research and Essays, 8(45), 2235-2243.
  • Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396.
  • CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof.
  • Science Publishing Group. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry, 8(2), 22-33.
  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Adichemistry. (n.d.). Wittig Reaction | Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Ivanović-Burmazović, I., et al. (2025). Nickel(II) complexes with covalently attached quinols rely on ligand-derived redox couples to catalyze superoxide dismutation. Dalton Transactions, 54(9), 3733-3749.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Chemical Science (RSC Publishing). (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands.
  • Semantic Scholar. (2022, June 30).
  • YouTube. (2023, January 14).
  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • Curia Global. (n.d.).
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Arkat USA. (2010). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC, 2010(ii), 49-60.
  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
  • Organic Chemistry Portal. (n.d.).

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution on 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


 and Cascade Cyclization of 2-Chloronicotinaldehyde

Executive Summary

2-Chloronicotinaldehyde (2-CNA) is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems including 1,8-naphthyridines and pyrazolo[3,4-b]pyridines. Its reactivity is defined by a unique "push-pull" electronic environment: the electron-deficient pyridine ring is further activated by the ortho-formyl group, making the C2-chloride highly susceptible to nucleophilic aromatic substitution (


).

However, the presence of the C3-formyl group introduces a competing electrophilic site. This guide details protocols to control regioselectivity, enabling researchers to selectively target the C2 position for substitution or harness the dual-reactivity for cascade cyclizations.

Mechanistic Insight & Reactivity Profile

The Electrophilic Competition (C2 vs. C3)

Successful functionalization of 2-CNA requires distinguishing between two electrophilic centers:

  • C2 (Soft Electrophile): Activated for

    
     by the inductive effect of the pyridine nitrogen and the resonance withdrawal of the C3-formyl group.
    
  • C3-Formyl (Hard Electrophile): Susceptible to 1,2-addition by hard nucleophiles or reversible condensation (imine formation) with primary amines.

Key Design Rule: To achieve clean


 without cyclization, use secondary amines  or soft nucleophiles  (thiols). To synthesize fused heterocycles, use bifunctional nucleophiles  (hydrazines, amidines) that exploit both sites.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on nucleophile selection.

ReactionPathways Substrate 2-Chloronicotinaldehyde (2-CNA) Inter_Meisenheimer Meisenheimer Complex Substrate->Inter_Meisenheimer Attack at C2 (SNAr) Inter_Hydrazone Hydrazone Intermediate Substrate->Inter_Hydrazone Attack at C3 (Condensation) Prod_Cyc 1H-Pyrazolo[3,4-b]pyridine (Fused Ring) Substrate->Prod_Cyc Alternative Path: SNAr first, then Cyclization Nu_Sec Secondary Amine (e.g., Morpholine) Nu_Sec->Inter_Meisenheimer Nu_Hyd Hydrazine (NH2-NH2) Nu_Hyd->Inter_Hydrazone Prod_Sub 2-Amino-nicotinaldehyde (Substitution Only) Inter_Meisenheimer->Prod_Sub -Cl⁻ (Irreversible) Inter_Hydrazone->Prod_Cyc Intramolecular SNAr (-Cl⁻)

Figure 1: Divergent reaction pathways for 2-chloronicotinaldehyde depending on nucleophile class.

Experimental Protocols

Protocol A: Pure Substitution ( ) with Secondary Amines

Target: Synthesis of 2-morpholinonicotinaldehyde

This protocol is designed to functionalize the C2 position while keeping the C3-aldehyde intact for future elaboration (e.g., reductive amination or Wittig reactions).

Reagents:

  • 2-Chloronicotinaldehyde (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloronicotinaldehyde (1.0 g, 7.06 mmol) in DMF (10 mL).

  • Base Addition: Add

    
     (1.46 g, 10.6 mmol) in a single portion. Note: Anhydrous base is preferred to minimize aldehyde hydration.
    
  • Nucleophile Addition: Add morpholine (0.68 mL, 7.77 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1]

    • Pour the mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product often precipitates as a yellow solid.

    • Filter the solid, wash with water (2 x 10 mL), and dry under vacuum.

    • Alternative: If oil forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      

Validation Criteria:

  • 1H NMR: Look for the aldehyde proton singlet at

    
     ppm. The loss of the C2-Cl influence often shifts the C3-H aromatic signal upfield.
    
Protocol B: Cascade Cyclization to Pyrazolo[3,4-b]pyridines

Target: Synthesis of 1H-pyrazolo[3,4-b]pyridine

This protocol utilizes the "dual-reactivity" of 2-CNA. Hydrazine acts as a binucleophile, attacking the aldehyde (condensation) and the chloride (


) to form a fused pyrazole ring.

Reagents:

  • 2-Chloronicotinaldehyde (1.0 equiv)

  • Hydrazine Hydrate (64% or 80% aqueous solution) (3.0 equiv)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloronicotinaldehyde (500 mg, 3.53 mmol) in Ethanol (5 mL).

  • Addition: Add Hydrazine Hydrate (0.52 mL, ~10.6 mmol) dropwise at room temperature.

    • Observation: An immediate color change (often yellow/orange) indicates hydrazone formation.

  • Cyclization: Heat the reaction to Reflux (78°C) for 3–6 hours.

    • Mechanism:[2][3][4][5][6][7] The intermediate hydrazone undergoes intramolecular

      
       cyclization, ejecting 
      
      
      
      (which is neutralized by excess hydrazine).
  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with cold water (10 mL) to induce crystallization.

    • Filter the off-white/yellow solid. Recrystallize from Ethanol/Water if necessary.

Data Summary Table:

ParameterProtocol A (

)
Protocol B (Cyclization)
Nucleophile Secondary Amine (Morpholine)Hydrazine / Primary Hydrazines
Solvent DMF (Polar Aprotic)Ethanol (Protic)
Temp 80°CReflux (~78°C)
Major Product 2-Substituted Nicotinaldehyde1H-Pyrazolo[3,4-b]pyridine
Key Risk Cannizzaro (if base is too strong)Incomplete cyclization

Troubleshooting & Optimization

Solvent Effects

The choice of solvent significantly impacts the reaction rate and outcome.

  • DMF/DMSO: Best for simple

    
     (Protocol A). The high dielectric constant stabilizes the Meisenheimer complex.
    
  • Alcohols (EtOH/IPA): Preferred for cyclizations (Protocol B). Protic solvents can assist in proton transfer steps required for ring closure.

  • Water (Green Chemistry): Recent studies indicate these reactions can proceed in water using surfactants (e.g., TPGS-750-M) or simply by refluxing, exploiting the "on-water" effect for hydrophobic substrates.

Handling the Aldehyde (Side Reactions)

The C3-aldehyde is sensitive.

  • Oxidation: 2-CNA can oxidize to 2-chloronicotinic acid in air. Ensure starting material is stored under inert gas.

  • Cannizzaro Reaction: Avoid using strong hydroxide bases (NaOH/KOH) in aqueous media, which can disproportionate the aldehyde. Use Carbonates (

    
    , 
    
    
    
    ) or tertiary amines (
    
    
    , DIEA).

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Donaire-Arias, A., et al. (2022).[8] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[9]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard Text for

    
     Mechanisms). 
    
  • BenchChem. (2025).[1] Application Notes: Reaction of 2-Chloro-pyridine derivatives with Amines.[1]

  • Lumen Learning. (2023). Nucleophilic Aromatic Substitution: Mechanism and Meisenheimer Complexes.

Sources

Synthesis of (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Relevance

The (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one scaffold represents a privileged structural motif in medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met and VEGFR2 inhibitors). The moiety combines a phenoxypyridine "hinge-binder" or hydrophobic pocket occupant with a naphthalene-1(2H)-one (1-tetralone) core, which serves as a rigidified geometric constraint.

This application note details a robust, two-module synthetic protocol designed for scalability and reproducibility. Unlike traditional linear syntheses, this convergent approach utilizes a regioselective nucleophilic aromatic substitution (


) followed by a Palladium-catalyzed 

-arylation, minimizing late-stage functional group incompatibility.

Key Applications:

  • Synthesis of Type II c-Met inhibitors.

  • Development of dual VEGFR/c-Met antagonists.[1][2]

  • Fragment-based drug discovery (FBDD) utilizing rigidified ketone scaffolds.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary modules to maximize convergence.

  • Module A: Construction of the heteroaryl ether via

    
    .
    
  • Module B:

    
     bond formation via Buchwald-Hartwig 
    
    
    
    -arylation.

Strategic Rationale:

  • Regioselectivity: Utilizing 2-chloro-3-bromopyridine allows for exclusive substitution at the 2-position due to the activation by the pyridine nitrogen, leaving the 3-bromo handle intact for cross-coupling.

  • pKa Management: The

    
    -arylation of 1-tetralone (pKa ~24.7 in DMSO) requires a base strong enough to generate the enolate but sterically demanding enough to prevent self-aldol condensation. Sodium tert-butoxide (NaOtBu) is selected over LiHMDS to allow for higher temperature processing without rapid decomposition.
    

Retrosynthesis Target Target: (2-phenoxypyridin-3-yl) naphthalene-1(2H)-one Tetralone Fragment B: 1-Tetralone Target->Tetralone Pd-Cat u03B1-Arylation Intermed Fragment A: 3-bromo-2-phenoxypyridine Target->Intermed C-C Bond Precursors Precursors: 2-chloro-3-bromopyridine + Phenol Intermed->Precursors S_NAr

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the tetralone core and phenoxypyridine moiety.

Detailed Experimental Protocols

Module A: Synthesis of 3-bromo-2-phenoxypyridine

This step utilizes the differential reactivity of halogens on the pyridine ring. The 2-chloro position is highly electrophilic toward nucleophiles, while the 3-bromo position remains inert under


 conditions, preserving it for Module B.

Reagents:

  • 2-Chloro-3-bromopyridine (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-bromopyridine (10 mmol, 1.92 g), Phenol (11 mmol, 1.03 g), and

    
     (20 mmol, 2.76 g).
    
  • Solvation: Add anhydrous DMF (20 mL) under an Argon atmosphere.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. The starting material (2-Cl) should be consumed; the product is less polar.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Expected Yield: 85–92%

    • Appearance: Clear to pale yellow oil/solid.

Module B: Pd-Catalyzed -Arylation of 1-Tetralone

This is the critical C-C bond forming step. The choice of ligand is paramount. Xantphos is preferred for its large bite angle (


), which facilitates the reductive elimination of the sterically crowded tetralone-enolate-Pd complex.

Reagents:

  • 1-Tetralone (1.2 equiv)

  • 3-bromo-2-phenoxypyridine (Fragment A, 1.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Protocol:

  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     (0.02 mmol) and Xantphos (0.03 mmol) in Toluene (2 mL) for 10 minutes to form the active 
    
    
    
    species (yellow to orange color change).
  • Substrate Addition: Add 3-bromo-2-phenoxypyridine (1.0 mmol) and 1-Tetralone (1.2 mmol).

  • Base Addition: Add NaOtBu (1.5 mmol, 144 mg). Note: NaOtBu is hygroscopic; handle rapidly.

  • Reaction: Dilute with remaining Toluene (total concentration ~0.2 M). Seal the vessel and heat to 100°C for 12–16 hours.

  • Monitoring: Monitor by HPLC. Look for the disappearance of the aryl bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Gradient: 5% to 30% EtOAc in Hexanes).

    • Critical QC Point: 1-Tetralone has a similar Rf to the product in some systems. Ensure complete separation.

    • Expected Yield: 65–75%

Mechanistic Insight & Troubleshooting

The success of Module B relies on the catalytic cycle depicted below. The rate-determining step is often the reductive elimination (Step 4) due to the steric bulk of the tetralone enolate.

CatalyticCycle Pd0 L-Pd(0) PdII_Ar L-Pd(II)-Ar(Br) Pd0->PdII_Ar + Ar-Br OxAdd Oxidative Addition Pd_Enolate Pd-Enolate Complex PdII_Ar->Pd_Enolate + Tetralone Enolate - NaBr BaseStep Base Exchange (Enolate Binding) Pd_Enolate->Pd0 Product Release RedElim Reductive Elimination

Figure 2: Catalytic cycle for the Pd-catalyzed


-arylation.[3] Xantphos stabilizes the Pd(0) species and accelerates reductive elimination.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.Ensure Toluene is degassed (freeze-pump-thaw). Switch to

source.
Tetralone Dimerization Base concentration too high or temp too high.Reduce NaOtBu to 1.3 equiv. Add tetralone slowly via syringe pump.
Debromination (Ar-H)

-hydride elimination from impurities.
Ensure isopropanol/alcohol is NOT present. Use high-purity Toluene.
Product/SM Co-elution Similar polarity.Switch purification solvent to DCM/Hexanes or use C18 Reverse Phase HPLC.

Characterization Standards

For the target compound 2-(2-phenoxypyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one :

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.1–7.9 (m, Pyridine/Naphthalene Ar-H)
      
    • 
       7.5–7.1 (m, Phenoxy/Ar-H complex)
      
    • 
       3.9 (dd, 1H, 
      
      
      
      -proton, diagnostic chiral center if asymmetric)
    • 
       3.1–2.9 (m, 2H, Tetralone C4-H)
      
    • 
       2.4–2.2 (m, 2H, Tetralone C3-H)
      
  • Mass Spectrometry: ESI+

    
    . Pattern should show no bromine isotope pattern.
    
  • Storage: Store solid at -20°C. Stable in DMSO solution for 48h at RT.

References

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation. Journal of the American Chemical Society.[3][4]

  • Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Direct α-Arylation of Ketones.[4] Journal of the American Chemical Society.[3][4]

  • Schröder, F. (2004). Palladium-Catalyzed α-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.

  • Vasdev, N., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis...

  • Cui, J. J., et al. (2011). Discovery of c-Met Inhibitors (Crizotinib analogs). Journal of Medicinal Chemistry. (Context for phenoxypyridine scaffold relevance).

Sources

Application Note: Synthesis and Optimization of Chalcones Derived from 2-Phenoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The coexistence of parasitic infections (such as Chagas disease and leishmaniasis) and neoplasia in endemic regions necessitates the development of multi-target-directed ligands[1]. Chalcones—characterized by an open-chain framework where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system—serve as an exceptionally versatile privileged scaffold in medicinal chemistry[2]. Specifically, derivatives of 2-phenoxypyridine-3-carbaldehyde have demonstrated potent leishmanicidal, trypanocidal, and antiproliferative activities, functioning as single small molecules capable of hitting multiple vital targets in both parasite metabolic pathways and human cancer cell lines[2],[3].

This application note provides a comprehensive, self-validating protocol for the preparation of these bioactive chalcones, detailing the mechanistic causality behind each experimental parameter to ensure high-yield, reproducible synthesis.

Mechanistic Overview: The Two-Step Synthetic Pathway

The preparation of (2-phenoxypyridin-3-yl) chalcone derivatives is achieved via a robust two-step synthetic sequence:

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis begins with the attachment of a phenol derivative to the pyridine ring at position 2[2]. The formyl group on 2-chloro-3-pyridinecarboxaldehyde acts as a strong electron-withdrawing group (EWG), activating the ortho-chlorine atom for nucleophilic attack. The use of anhydrous potassium hydroxide (KOH) generates a highly nucleophilic phenoxide ion, which displaces the chloride leaving group to form 2-phenoxypyridine-3-carbaldehyde.

Step 2: Claisen-Schmidt Condensation The key intermediate is subsequently reacted with an enolizable ketone (e.g., 1-tetralone) via a classic base-catalyzed Claisen-Schmidt condensation[3]. Because the aromatic 2-phenoxypyridine-3-carbaldehyde lacks α-hydrogens, it cannot self-condense, ensuring the reaction selectively yields the crossed-aldol product[4]. Sodium hydroxide (NaOH) deprotonates the ketone to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent E1cB dehydration, driven by the thermodynamic stability of the resulting extended conjugated system, exclusively yields the (E)-chalcone[4].

Workflow and Mechanistic Diagrams

Workflow Start 2-Chloro-3-pyridinecarboxaldehyde + Phenol Derivatives Step1 SNAr Reaction (Anhydrous KOH, Dry DMF, 60°C) Start->Step1 Intermediate 2-Phenoxypyridine-3-carbaldehyde (Key Intermediate) Step1->Intermediate Step2 Claisen-Schmidt Condensation (Ketone, NaOH, MeOH, RT, 12h) Intermediate->Step2 Product (E)-Chalcone Derivatives (Target Scaffold) Step2->Product BioEval Biological Evaluation (Antiparasitic & Anticancer Assays) Product->BioEval

Caption: Two-step synthetic workflow for 2-phenoxypyridine-3-carbaldehyde-derived chalcones.

Mechanism Ketone Ketone (e.g., 1-Tetralone) Enolate Enolate Formation (NaOH Deprotonation) Ketone->Enolate Aldol Aldol Addition (Alkoxide Intermediate) Enolate->Aldol Aldehyde 2-Phenoxypyridine- 3-carbaldehyde Aldehyde->Aldol Nucleophilic Attack Dehydration Dehydration (E1cB) (-H2O) Aldol->Dehydration Chalcone (E)-Chalcone (α,β-Unsaturated) Dehydration->Chalcone

Caption: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents

ReagentRoleEquivalentsQuality / Notes
2-Chloro-3-pyridinecarboxaldehyde Starting Material1.0 eqElectrophilic scaffold for SNAr.
Phenol Derivatives Nucleophile Precursor1.0 eqe.g., Phenol, 4-methylphenol, 4-chlorophenol.
Potassium Hydroxide (KOH) Base (SNAr)1.1 eqMust be anhydrous to prevent esterification/hydrolysis.
N,N-Dimethylformamide (DMF) Solvent (SNAr)-Must be dry . Polar aprotic nature accelerates SNAr.
Ketone (e.g., 1-Tetralone) Enolate Precursor1.0 eqReactant for Claisen-Schmidt condensation.
Sodium Hydroxide (NaOH) Base (Condensation)0.7 eqCatalyzes enolate formation and dehydration.
Methanol (MeOH) Solvent (Condensation)-Protic solvent; stabilizes the alkoxide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Phenoxypyridine-3-carbaldehyde

Causality Focus: The use of dry DMF is critical. As a polar aprotic solvent, it heavily solvates the potassium cation but leaves the phenoxide anion relatively unsolvated, drastically increasing its nucleophilicity. Maintaining the temperature strictly at 60 °C provides sufficient activation energy for the SNAr without inducing thermal degradation of the formyl group[2].

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) and the selected phenol derivative (1.0 eq).

  • Solvation: Add dry N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent.

  • Activation: Add anhydrous potassium hydroxide (1.1 eq) in one single portion.

  • Reaction: Stir the mixture at 60 °C.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~ 0.6) and the appearance of a new, lower-Rf UV-active spot confirms conversion. Typical reaction time is 4–6 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into crushed ice/water to precipitate the product and quench any unreacted base. Extract the aqueous phase with ethyl acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol:water mixture to afford the pure 2-phenoxypyridine-3-carbaldehyde intermediate.

Protocol B: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Causality Focus: The reaction is performed at room temperature for 12 hours to maintain thermodynamic control, favoring the formation of the more stable (E)-isomer while suppressing side reactions like the Cannizzaro reaction[4]. The specialized washing sequence is a self-validating purification step: sodium bisulfite specifically sequesters unreacted aldehyde into a water-soluble adduct, guaranteeing high purity of the final chalcone[2].

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-phenoxypyridine-3-carbaldehyde (0.14 mmol, 1.0 eq) and the appropriate ketone (e.g., 1-tetralone, 0.14 mmol, 1.0 eq) in methanol (2 mL)[2].

  • Catalysis: Add sodium hydroxide (0.1 mmol, ~0.7 eq) directly to the methanolic solution.

  • Reaction: Stir the mixture continuously at room temperature for 12 hours. As the reaction progresses, the highly conjugated chalcone product will typically begin to precipitate, driving the equilibrium forward.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Sequential Washing (Critical Step):

    • Cold Water: Removes residual NaOH and methanol.

    • 10% Aqueous Sodium Bisulfite: Forms a water-soluble bisulfite adduct with any unreacted 2-phenoxypyridine-3-carbaldehyde, purging it from the solid.

    • Diethyl Ether: Washes away non-polar organic impurities and facilitates rapid drying of the filter cake[2].

  • Purification: Recrystallize the crude product from hot methanol to yield the pure (E)-chalcone derivative.

Data Presentation & Expected Results

The following table summarizes the expected outcomes based on validated literature parameters for this synthetic route[2].

Intermediate / ProductPhenol SubstitutionKetone ComponentTypical Yield (%)Melting Point (°C)Geometric Configuration
Intermediate 3 -H (Unsubstituted)N/A5688–89N/A
Intermediate 4 4-CH₃N/A6574–76N/A
Chalcone 8 -H (Unsubstituted)1-Tetralone72110–112Trans (E)
Chalcone 9 4-CH₃1-Tetralone68115–117Trans (E)

Note: The (E)-configuration of the chalcones is self-validated during characterization via ¹H-NMR, where the vinylic protons typically exhibit a large coupling constant (


 Hz).

Troubleshooting and Optimization Insights

  • Low Yield in SNAr Step: If the yield of the 2-phenoxypyridine-3-carbaldehyde is low, the primary culprit is usually moisture in the DMF or the use of degraded, hydrated KOH. Moisture leads to the competitive hydrolysis of the 2-chloro substituent or the formyl group. Ensure all reagents are strictly anhydrous.

  • Formation of Mixtures in Claisen-Schmidt: If TLC indicates a complex mixture during the condensation step, verify the reaction temperature. Elevated temperatures can induce the Cannizzaro reaction (disproportionation of the aldehyde) or Michael additions of the enolate to the newly formed chalcone. Strict adherence to room-temperature stirring is required.

  • Persistent Aldehyde Contamination: If unreacted 2-phenoxypyridine-3-carbaldehyde persists in the final product (visible via an IR carbonyl stretch at ~1686 cm⁻¹ distinct from the conjugated chalcone carbonyl at ~1650 cm⁻¹), increase the volume and contact time of the 10% sodium bisulfite wash during filtration.

References

  • Blanco, Z., Fernandez-Moreira, E., Mijares, M. R., Celis, C., Martínez, G., De Sanctis, J. B., Gurská, S., Džubák, P., Hajdůch, M., Mijoba, A., García, Y., Serrano, X., Herrera, N., Correa-Abril, J., Parra, Y., Ángel, J., Ramírez, H., & Charris, J. E. (2022). "Synthesis, Leishmanicidal, Trypanocidal, Antiproliferative Assay and Apoptotic Induction of (2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one Derivatives." Molecules, 27(17), 5626. URL:[Link]

  • PraxiLabs. (2023). "Claisen Schmidt Reaction Virtual Lab." PraxiLabs. URL:[Link]

  • Gordon College Chemistry Department. "Claisen-Schmidt Condensation." Gordon.edu. URL:[Link]

Sources

Application Note & Protocol Guide: Strategic Coupling of Phenols with 2-Chloropyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of 2-(aryloxy)pyridine-3-carboxaldehydes is a critical transformation in the development of novel pharmaceuticals, agrochemicals, and functional materials. The pyridine-ether linkage serves as a key structural motif, but its construction via the coupling of phenols with electron-deficient heteroaryl chlorides like 2-chloropyridine-3-carboxaldehyde presents unique challenges. This guide provides an in-depth analysis of the primary synthetic strategies, offering detailed mechanistic insights, step-by-step protocols, and troubleshooting advice for researchers in organic synthesis and drug discovery. We will explore transition metal-catalyzed cross-coupling reactions, specifically the Ullmann-type and Buchwald-Hartwig reactions, as well as the metal-free Nucleophilic Aromatic Substitution (SNAr) pathway.

Introduction: The Synthetic Challenge and Strategic Overview

The coupling of a phenol with 2-chloropyridine-3-carboxaldehyde is not a trivial C-O bond formation. The electron-deficient nature of the pyridine ring, exacerbated by the adjacent aldehyde group, activates the C-Cl bond towards nucleophilic attack. However, the same electronic properties make the oxidative addition step in some catalytic cycles more challenging. Furthermore, the presence of the aldehyde functionality requires careful selection of reaction conditions to avoid unwanted side reactions.

Three primary strategies have proven effective for this transformation, each with distinct advantages and limitations:

  • Ullmann-Type C-O Coupling: A classic copper-catalyzed method that is cost-effective and often tolerant of various functional groups.[1][2][3]

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed reaction known for its broad substrate scope and high efficiency, especially for less reactive aryl chlorides.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): A metal-free approach that leverages the inherent electrophilicity of the pyridine ring, though it often requires harsher conditions.[7][8][9]

The choice of method depends critically on the specific phenol substrate, desired scale, cost considerations, and functional group compatibility.

G cluster_start Reactants cluster_methods Synthetic Strategies Phenol Phenol Ullmann Ullmann Coupling (Copper-Catalyzed) Phenol->Ullmann BH Buchwald-Hartwig (Palladium-Catalyzed) Phenol->BH SNAr SNAr (Metal-Free) Phenol->SNAr 2-Chloropyridine-3-carboxaldehyde 2-Chloropyridine-3-carboxaldehyde 2-Chloropyridine-3-carboxaldehyde->Ullmann 2-Chloropyridine-3-carboxaldehyde->BH 2-Chloropyridine-3-carboxaldehyde->SNAr Product 2-(Aryloxy)pyridine-3-carboxaldehyde Ullmann->Product BH->Product SNAr->Product

Caption: Overview of synthetic routes for coupling phenols with 2-chloropyridine-3-carboxaldehyde.

Method 1: The Ullmann-Type C-O Coupling Reaction

The Ullmann reaction is a cornerstone of C-O bond formation, relying on copper catalysis.[2][3] Modern protocols have overcome the limitations of the classical reaction (harsh conditions, stoichiometric copper) by employing ligands that stabilize the copper catalyst and improve its solubility and reactivity.

Mechanistic Rationale

While the exact mechanism remains a subject of study, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the 2-chloropyridine. The resulting Cu(III) intermediate then reductively eliminates the desired ether product, regenerating the active Cu(I) catalyst.

Causality of Reagent Choice:

  • Copper Source: Copper(I) salts like CuI are often preferred as they can directly enter the catalytic cycle. Cu(II) salts can also be used but may require an initial reduction step.

  • Ligand: Ligands such as N,N-dimethylglycine or diamines (e.g., N,N'-dimethylethylenediamine, TMEDA) are crucial.[1][3] They chelate the copper ion, preventing its disproportionation and precipitation, thereby maintaining a high concentration of the active catalyst in the solution.

  • Base: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the phenol, forming the nucleophilic phenoxide. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which promotes reactivity.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are typically used to ensure the reaction reaches the necessary temperature (often >100 °C).

G CuI_L L-Cu(I) Phenoxide ArO-Cu(III)-Py | Cl CuI_L->Phenoxide Oxidative Addition (Ar'-Cl) Phenoxide->CuI_L Reductive Elimination Product_out ArO-Ar' Phenoxide->Product_out ArOH ArOH + Base ArOH->CuI_L

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

Experimental Protocol: Ullmann Coupling

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • 2-Chloropyridine-3-carboxaldehyde (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the phenol, 2-chloropyridine-3-carboxaldehyde, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the DMEDA ligand.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(aryloxy)pyridine-3-carboxaldehyde.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Data & Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; insufficient temperature; moisture.Use fresh CuI; ensure the reaction temperature is maintained; use scrupulously dried reagents and solvent.
Decomposition of Aldehyde Reaction temperature is too high or prolonged.Monitor the reaction closely and stop once the starting material is consumed. Consider a lower temperature with a more active ligand or base (e.g., Cs₂CO₃).
Formation of Biaryl Side Product Homocoupling of the chloropyridine.Ensure the reaction is not overheated. A slightly lower catalyst loading might be beneficial.

Method 2: The Buchwald-Hartwig C-O Coupling Reaction

The Buchwald-Hartwig amination has been successfully adapted for C-O bond formation, providing a highly versatile and efficient method for coupling phenols, especially with challenging aryl chlorides.[4][6][10] The key to its success lies in the use of sophisticated palladium catalysts and specialized ligands.

Mechanistic Rationale

This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[6] The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the pyridine. The resulting Pd(II) complex coordinates with the phenoxide (formed by the base), which then displaces the chloride. The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the Pd(0) catalyst.

Causality of Reagent Choice:

  • Palladium Source: A Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ (which is reduced in situ) is used. Modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable.[11]

  • Ligand: This is the most critical component. For activating a C-Cl bond, bulky, electron-rich phosphine ligands are essential.[4][11] Ligands like RuPhos, BrettPhos, or XPhos increase the electron density on the palladium center, which facilitates the difficult oxidative addition step and promotes the final reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or more active catalyst systems.[11]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or 1,4-dioxane are standard.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar'-Cl) Pd0->OxAdd PdII_Cl L₂Pd(II)(Ar')(Cl) OxAdd->PdII_Cl LigandEx Ligand Exchange (ArOH + Base) PdII_Cl->LigandEx PdII_OAr L₂Pd(II)(Ar')(OAr) LigandEx->PdII_OAr RedElim Reductive Elimination PdII_OAr->RedElim RedElim->Pd0 Product_out Ar'-OAr RedElim->Product_out ArCl_in Ar'-Cl ArCl_in->OxAdd ArOH_in ArOH ArOH_in->LigandEx G Reactants 2-Chloropyridine-3-CHO + ArO⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (rate-determining) Product 2-(Aryloxy)pyridine-3-CHO + Cl⁻ Meisenheimer->Product Step 2: Elimination

Sources

Application Notes and Protocols for the Use of 2-Phenoxynicotinaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-phenoxynicotinaldehyde as a versatile building block in heterocyclic chemistry. While direct literature precedent for this specific reagent is emerging, this document leverages established, analogous reaction pathways to propose robust protocols for the synthesis of high-value heterocyclic cores. The protocols are grounded in well-understood mechanisms, including the Gewald reaction, multicomponent cyclizations, and Friedländer-type syntheses, to construct thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. Each section provides detailed mechanistic insights, step-by-step experimental procedures, and visual aids to facilitate practical application in the laboratory.

Introduction: The Strategic Value of this compound

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry. Among them, fused pyridine derivatives are prevalent in a vast number of FDA-approved drugs and clinical candidates due to their ability to act as bioisosteres of purines and to engage in specific hydrogen bonding and π-stacking interactions with biological targets.

This compound emerges as a particularly strategic precursor for several reasons:

  • The Pyridine Core: The nitrogen atom serves as a hydrogen bond acceptor and imparts favorable physicochemical properties.

  • The Aldehyde Functionality: As a versatile electrophile, the formyl group is a key handle for a multitude of classical and multicomponent reactions, enabling the construction of fused ring systems.

  • The 2-Phenoxy Group: This bulky, lipophilic group can serve multiple purposes. It can act as a leaving group in nucleophilic aromatic substitution reactions or be retained in the final structure to enhance binding affinity with hydrophobic pockets in target proteins, potentially improving pharmacokinetic profiles.

This guide outlines the synthesis of this key intermediate and proposes its application in several powerful heterocyclic ring-forming reactions.

Synthesis of the Precursor: this compound

The target aldehyde is not widely commercially available and is best prepared in a two-step sequence from 2-chloronicotinic acid, a common starting material.[1] The first step involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to furnish the desired aldehyde.[2][3][4] The final step is a nucleophilic aromatic substitution.

Workflow for Precursor Synthesis

cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Nucleophilic Aromatic Substitution A 2-Chloronicotinic Acid B 2-Chloro-3-(hydroxymethyl)pyridine A->B  NaBH4, BF3·OEt2  THF, 0°C to rt C 2-Chloro-3-(hydroxymethyl)pyridine D 2-Chloronicotinaldehyde C->D  MnO2  DCM, reflux E 2-Chloronicotinaldehyde F This compound E->F  K2CO3, DMF  100°C G Phenol G->E

Caption: Synthetic pathway to this compound.

Exemplary Protocol: Synthesis of this compound

Step 1 & 2: Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid [2][3]

  • Reduction: To a stirred solution of 2-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add sodium borohydride (1.5 eq) portion-wise at 0°C. Subsequently, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) dropwise, maintaining the temperature below 25°C. Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor completion by TLC.

  • Work-up: Carefully quench the reaction with methanol, then adjust the pH to 8-9 with aqueous NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloro-3-(hydroxymethyl)pyridine, which can often be used without further purification.

  • Oxidation: Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM). Add activated manganese dioxide (MnO₂) (5.0 eq) and reflux the mixture for 5-6 hours.

  • Purification: After cooling, filter the mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate in vacuo to yield 2-chloronicotinaldehyde as a solid.

Step 3: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloronicotinaldehyde (1.0 eq) and phenol (1.2 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture to 100°C and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Application in Thieno[2,3-b]pyridine Synthesis via Gewald Reaction

The Gewald three-component reaction is a powerful one-pot method for synthesizing polysubstituted 2-aminothiophenes.[5][6] By employing this compound, an active methylene nitrile, and elemental sulfur, this reaction can be adapted to construct the valuable thieno[2,3-b]pyridine scaffold, which is a key core in various kinase inhibitors and other therapeutic agents.

Proposed Reaction and Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile, catalyzed by a base like morpholine or triethylamine.[7] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile. The subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the final 2-aminothieno[2,3-b]pyridine product.[6]

cluster_0 Gewald Reaction Workflow cluster_1 Key Mechanistic Steps A This compound D 2-Amino-3-cyanothieno[2,3-b]pyridine Derivative A->D  Base (Morpholine)  Ethanol, 50°C B Active Methylene Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur (S8) C->D E Knoevenagel Condensation F Sulfur Addition E->F G Intramolecular Cyclization F->G H Tautomerization G->H

Caption: Proposed Gewald synthesis of thieno[2,3-b]pyridines.

Protocol 1: General Procedure for Thieno[2,3-b]pyridine Synthesis
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and finely powdered elemental sulfur (1.2 eq) in absolute ethanol.

  • Catalysis: Add morpholine (0.2 eq) as a catalyst.

  • Reaction: Stir the mixture at 50°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Reagent (Active Methylene)R Group in ProductExpected Yield RangeReference (Analogous)
Malononitrile-CN75-90%[7]
Ethyl Cyanoacetate-COOEt70-85%[5]
Cyanoacetamide-CONH₂65-80%[8]

Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized as crucial scaffolds in medicinal chemistry, notably as inhibitors of kinases such as CDK and SRC. A highly efficient strategy to access this core is through a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound.[9][10]

Proposed Reaction and Mechanism

This synthesis is a domino reaction. It begins with a base-catalyzed Knoevenagel condensation between this compound and ethyl 2-cyanoacetate to form a pyridinylidene intermediate.[11] This is followed by a Michael addition of the 5-aminopyrazole to the electron-deficient alkene. The resulting intermediate undergoes a rapid intramolecular cyclization via attack of the pyrazole's endocyclic nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine system.[12]

cluster_0 Pyrazolo[3,4-b]pyridine MCR cluster_1 Domino Reaction Sequence A This compound D Substituted Pyrazolo[3,4-b]pyridine A->D  Piperidine, Ethanol  Reflux B Ethyl 2-Cyanoacetate B->D C 5-Amino-3-methyl-1-phenylpyrazole C->D E Knoevenagel Condensation F Michael Addition E->F G Intramolecular Cyclization F->G H Tautomerization G->H

Caption: Multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Protocol 2: General Procedure for Pyrazolo[3,4-b]pyridine Synthesis
  • Setup: To a solution of this compound (1.0 eq), ethyl 2-cyanoacetate (1.0 eq), and a substituted 5-aminopyrazole (e.g., 5-amino-3-methyl-1-phenylpyrazole, 1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, the product usually precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry. Recrystallize from a suitable solvent like ethanol or a mixture of DMF/water to obtain the pure product.

| 5-Aminopyrazole Substituents (R¹, R²) | Expected Yield Range | Reference (Analogous) | | :--- | :--- | :--- | :--- | | R¹=Ph, R²=Me | 80-92% |[9] | | R¹=H, R²=CF₃ | 75-88% |[10] | | R¹=Me, R²=Me | 82-95% |[11] |

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of pteridine and is found in numerous kinase inhibitors, including the CDK4/6 inhibitor Palbociclib.[13] A powerful and convergent approach to this system is the three-component reaction of an aldehyde, an aminopyrimidine (like 6-aminouracil), and an active methylene compound.[14][15]

Proposed Reaction and Mechanism

Similar to the previous example, this reaction is a domino Knoevenagel-Michael-cyclization sequence.[14] this compound first undergoes a Knoevenagel condensation with malononitrile. The highly electrophilic intermediate then undergoes a Michael addition by the C5-position of 6-aminouracil. The final step is an intramolecular cyclization where the amino group of the uracil attacks one of the nitrile groups, leading to the fused pyrido[2,3-d]pyrimidine product after tautomerization.

cluster_0 Pyrido[2,3-d]pyrimidine MCR A This compound D Substituted Pyrido[2,3-d]pyrimidine A->D  DAHP, H2O/EtOH  Reflux or MWI B Malononitrile B->D C 6-Amino-1,3-dimethyluracil C->D

Sources

Troubleshooting & Optimization

Purification of 2-phenoxynicotinaldehyde by recrystallization from methanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Recrystallization Protocol & Troubleshooting Guide

Document ID: TS-ORG-2PN-001 Last Updated: February 26, 2026 Applicable Compound: 2-Phenoxynicotinaldehyde (CAS: 19484-18-5)

Executive Summary

This guide details the purification of This compound via recrystallization from methanol (MeOH). This intermediate, often used in the synthesis of kinase inhibitors and anti-inflammatory agents, is typically synthesized via nucleophilic aromatic substitution (


) of 2-chloronicotinaldehyde with phenol.

Why Methanol? Methanol is the solvent of choice because it offers high solubility for the primary impurity (phenol) even at low temperatures, ensuring it remains in the mother liquor. Simultaneously, it provides a steep solubility curve for the target aldehyde, maximizing recovery upon cooling.

Standard Operating Procedure (SOP)

Follow this protocol for crude material with >85% purity by HPLC/LC-MS.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade or anhydrous).

  • Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle (oil bath preferred for temp control), Büchner funnel.

Step-by-Step Protocol
  • Preparation: Place the crude this compound in an RBF equipped with a magnetic stir bar.

  • Dissolution (Saturation):

    • Add a minimum volume of Methanol. Start with approx. 3-4 mL per gram of crude.

    • Heat the mixture to reflux (~65°C).

    • Critical: Add additional MeOH in small aliquots (0.5 mL) through the condenser until the solid just dissolves.

    • Note: If inorganic salts (

      
      , 
      
      
      
      ) from synthesis are present, they will not dissolve. Proceed to Step 3.
  • Hot Filtration (Removal of Insolubles):

    • If the solution is cloudy due to salts or mechanical impurities, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Tip: Rinse the filter with 1-2 mL of hot MeOH to recover trapped product.

  • Crystallization (Thermodynamic Control):

    • Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly and undisturbed.

    • Why? Rapid cooling traps impurities (phenol) inside the crystal lattice.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2][3][4]

    • The Wash: Wash the filter cake with ice-cold Methanol (2 x volumes). This step is crucial to wash away the phenol-rich mother liquor from the crystal surface.

  • Drying:

    • Dry under high vacuum at 40°C for 4-6 hours.

    • Caution: Avoid temperatures >60°C to prevent oxidation or melting (if impurities lowered the MP).

Troubleshooting Guide

Use this matrix to resolve specific deviations during the process.

IssueProbable CauseCorrective Action
Oiling Out (Product forms a liquid layer instead of crystals)1. Solution too concentrated.2. Cooling too fast.3. Impurity profile lowers MP below solvent BP.Reheat to redissolve.[1][2][3][5] Add 10-15% more MeOH. Add a seed crystal at the cloud point (approx 40-50°C) and cool very slowly.
Persistent Phenol Smell Phenol impurity co-crystallized or trapped on surface.Do not recrystallize yet. Perform a slurry wash with cold 5%

(aq) to convert phenol to water-soluble phenoxide, filter, dry, then recrystallize from MeOH.
Low Yield (<50%) 1. Too much solvent used.2.[3] Product is too soluble in MeOH.Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling (Second Crop). Note: Second crop will have lower purity.
Colored Impurities (Dark Yellow/Brown)Oxidation products or polymerized by-products.During Step 2 (Dissolution), add Activated Charcoal (1-2 wt%) . Reflux for 5 mins, then perform Hot Filtration (Step 3) over Celite.
Ghost Peaks in NMR Formation of hemiacetal with Methanol.Run NMR in DMSO-d6 or

. In

, the aldehyde proton may exchange or shift due to hemiacetal equilibrium.

Process Visualization

The following diagram illustrates the critical decision points in the purification workflow.

G Start Crude this compound Dissolve Dissolve in boiling MeOH (Min. Volume) Start->Dissolve CheckSolids Are solids present at reflux? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Salts/Insolubles) CheckSolids->HotFilter Yes (Salts) Cooling Slow Cool to RT then Ice Bath (0°C) CheckSolids->Cooling No (Clear) HotFilter->Cooling CheckState Did it Oil Out? Cooling->CheckState RemedyOil Reheat + Seed Crystal + 10% more Solvent CheckState->RemedyOil Yes Filter Vacuum Filtration CheckState->Filter No (Crystals) RemedyOil->Cooling Wash Wash with ICE COLD MeOH (Critical for Phenol removal) Filter->Wash Dry Dry under Vacuum (< 40°C) Wash->Dry

Figure 1: Decision logic for the recrystallization of this compound, highlighting interventions for salt removal and oiling out.

Frequently Asked Questions (FAQ)

Q: Why do I see a new impurity peak in HPLC after leaving the compound in Methanol for 24 hours? A: Aldehydes can react with methanol to form hemiacetals or acetals , especially if trace acid is present. This is an equilibrium reaction. To prevent this, avoid prolonged storage in methanol. Store the purified solid under an inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation to the carboxylic acid.

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol (EtOH) is a viable alternative. However, this compound is generally more soluble in hot EtOH than hot MeOH. This means you will need less solvent, but the recovery (yield) upon cooling might be lower unless you cool to -20°C. Methanol is preferred for better phenol removal.

Q: My crude material is very dark. Should I recrystallize immediately? A: No. Recrystallization is poor at removing "tarry" polymeric impurities. If the crude is dark brown/black, perform a Silica Plug Filtration first: dissolve in


, pass through a short pad of silica gel to remove the baseline tar, evaporate, and then recrystallize the resulting yellow solid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Context on nucleophilic aromatic substitution for pyridine derivatives).

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 26, 2026. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purifying aromatic aldehydes).

Sources

Reaction temperature control for phenoxylation of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the phenoxylation of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring you can navigate the complexities of reaction temperature control with confidence.

Troubleshooting Guide: Reaction Temperature Control

This section addresses specific issues you may encounter during the phenoxylation of chloropyridines, focusing on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the chloropyridine starting material, even after a prolonged reaction time. What are the likely temperature-related causes?

Answer: Low conversion is a common problem often linked to insufficient thermal energy. The reaction, whether a traditional Ullmann condensation or a modern Buchwald-Hartwig coupling, has a significant activation energy barrier that must be overcome.

  • Possible Cause 1: Kinetic vs. Thermodynamic Control. At low temperatures, you might be in a kinetically controlled regime where the rate of reaction is simply too slow to be practical, even if the desired product is thermodynamically stable.[1][2] The system lacks the energy to reach the transition state efficiently.

  • Solution 1: Incremental Temperature Increase. Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS at each stage. The ideal temperature will provide a reasonable reaction rate without initiating significant side reactions.[3] For many Buchwald-Hartwig aminations, a typical starting range is 80-110 °C.[4][5] Traditional Ullmann reactions often require much higher temperatures, sometimes in excess of 200 °C, especially with less reactive aryl chlorides.[6]

  • Possible Cause 2: Poor Solubility at Low Temperatures. The reactants, base, or catalyst complex may not be sufficiently soluble in the chosen solvent at lower temperatures. This reduces the effective concentration of species in the solution phase, slowing down the reaction.

  • Solution 2: Solvent and Temperature Matching. Choose a solvent with a boiling point that allows you to safely reach the desired reaction temperature. High-boiling polar aprotic solvents like DMSO, DMF, or NMP are often used for Ullmann-type reactions because they facilitate solubility and can reach high temperatures.[6][7] For palladium-catalyzed reactions, solvents like toluene or dioxane are common.[4][5] Ensure your reaction temperature is high enough to dissolve all components.

Issue 2: Significant Formation of Side Products

Question: My reaction is consuming the starting material, but I'm isolating a mixture of products, including what appears to be hydrodehalogenation or ether cleavage products. How is temperature contributing to this?

Answer: Excessive reaction temperature is a primary driver of side reactions. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesired pathways.

  • Possible Cause 1: Catalyst Degradation/Side Reactions. At very high temperatures, the catalyst itself can degrade, or its selectivity can decrease. For palladium catalysts, high temperatures can promote side reactions like hydrodehalogenation (replacement of chlorine with hydrogen) or homocoupling.[4] For copper-catalyzed Ullmann reactions, excessively high temperatures can lead to thermal decomposition of reactants or products.[6]

  • Solution 1: Temperature Optimization Study. The goal is to find the "sweet spot" where the rate of product formation is maximized relative to the rate of side product formation.[3] Running the reaction at a lower temperature for a longer time may provide a cleaner product profile and a higher isolated yield of the desired compound.[2] This is a classic trade-off between kinetic and thermodynamic control; sometimes the fastest reaction (high temperature) is not the most selective.[1][8]

  • Possible Cause 2: Decomposition of Starting Materials or Product. The phenoxide nucleophile, the chloropyridine, or the desired ether product may not be stable at the reaction temperature, especially in the presence of a strong base.

  • Solution 2: Evaluate Component Stability. Before running the reaction, consider the thermal stability of your specific substrates. If you suspect decomposition, run control experiments by heating individual starting materials under the reaction conditions (solvent, base) without the catalyst to check for degradation. If instability is confirmed, a lower reaction temperature is mandatory.

Issue 3: Catalyst Deactivation

Question: The reaction starts well but then stalls before reaching completion. Could the temperature be causing my catalyst to die?

Answer: Yes, catalyst deactivation is frequently linked to thermal stress. This is particularly relevant for expensive and sensitive palladium-phosphine complexes used in Buchwald-Hartwig reactions.

  • Possible Cause: Thermal Degradation (Sintering). This is a primary mechanism for catalyst deactivation at high temperatures.[9][10] It involves the agglomeration of metal catalyst particles into larger, less active clusters, which irreversibly reduces the available active surface area.[9][11] For homogeneous catalysts, high temperatures can cause ligand dissociation or decomposition, leading to the formation of inactive palladium black.

  • Solution: Use the Lowest Effective Temperature. The principle is to use the minimum temperature required to achieve a reasonable reaction rate.[2] If you find that a high temperature is necessary for the reaction to proceed, consider using a more active catalyst system (e.g., a more electron-rich ligand for Buchwald-Hartwig) that can operate at a lower temperature.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of phenoxylation temperature?

Under kinetic control (typically at lower temperatures, shorter reaction times), the major product is the one that forms the fastest because its reaction pathway has the lowest activation energy.[1][2] Under thermodynamic control (typically at higher temperatures, longer reaction times), the reaction is reversible, allowing an equilibrium to be established. The major product will be the most stable one, which has the lowest Gibbs free energy.[1][2][8] For phenoxylation, if an undesired but rapidly formed side-product is reversible, heating the reaction for longer can allow it to convert to the more stable desired product. Conversely, if the desired product is formed quickly but can decompose or rearrange at high temperatures, a lower temperature (kinetic control) is preferable.[12]

G cluster_main Reaction Energy Profile Reactants Reactants (Chloropyridine + Phenoxide) P1 Reactants->P1 Energy TS_Kinetic TS_Kinetic P2 TS_Kinetic->P2 Kinetic_Product Kinetic Product (Forms Faster) TS_Thermo TS_Thermo P4 TS_Thermo->P4 Thermo_Product Thermodynamic Product (More Stable) P1->TS_Kinetic ΔG‡ (Kinetic) Low Activation Energy P3 P1->P3 Low_Temp Low Temperature Favors Kinetic Path P2->Kinetic_Product P3->TS_Thermo ΔG‡ (Thermo) Higher Activation Energy High_Temp High Temperature Allows Thermodynamic Path P4->Thermo_Product

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Q2: How does the position of the chlorine atom (e.g., 2-chloro vs. 4-chloropyridine) influence the required reaction temperature?

The electronic properties of the pyridine ring dictate the reactivity of the C-Cl bond. The carbon atoms at the 2- and 4-positions of the pyridine ring are more electron-deficient due to the electron-withdrawing effect of the ring nitrogen. This generally makes the C-Cl bond at these positions more susceptible to nucleophilic aromatic substitution (SNAr). Consequently, 2-chloropyridine and 4-chloropyridine are typically more reactive than 3-chloropyridine. This higher intrinsic reactivity often allows for lower reaction temperatures compared to their 3-chloro counterparts.

Q3: Can I use the same temperature for a chloropyridine with an electron-donating group as one with an electron-withdrawing group?

No, you should optimize the temperature for each substrate.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN on the pyridine ring further activate the C-Cl bond towards nucleophilic attack. This increased reactivity means the reaction can often be performed at a lower temperature.

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ deactivate the ring, making the C-Cl bond stronger and less susceptible to attack. These substrates typically require higher reaction temperatures to achieve a reasonable rate.

Q4: What is a safe and systematic way to optimize the reaction temperature?

A "one variable at a time" (OVAT) approach is a reliable method for optimization.[3] Start with a literature-reported condition or a conservative temperature (e.g., 80 °C for Buchwald-Hartwig) and systematically increase it.

G Start Start Optimization: Low Yield or Side Products Setup Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C) Start->Setup Monitor Monitor all reactions (TLC/LCMS) at set time points (e.g., 1h, 4h, 12h) Setup->Monitor Analyze Analyze Results: Conversion & Purity Monitor->Analyze LowTemp Low Temp (80°C) shows Best Purity but Slow? Analyze->LowTemp Check Low T HighTemp High Temp (120°C) is Fast but has Impurities? Analyze->HighTemp Check High T Optimum Optimum Found? (e.g., 100°C gives good rate and purity) LowTemp->Optimum No, acceptable IncreaseTime Solution: Increase reaction time at the lower temperature LowTemp->IncreaseTime Yes HighTemp->Optimum No, acceptable DecreaseTemp Solution: Try intermediate temp (110°C) or decrease time at high temp HighTemp->DecreaseTemp Yes Optimum->Setup No, refine range End Protocol Optimized Optimum->End Yes IncreaseTime->Optimum DecreaseTemp->Optimum

Caption: Workflow for systematic temperature optimization.

Data & Protocols
Table 1: General Starting Conditions for Phenoxylation
Chloropyridine SubstrateCatalyst SystemBaseSolventTypical Temp. Range (°C)Notes
2-ChloropyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane90 - 110Good reactivity; monitor for side reactions at higher temperatures.
4-ChloropyridinePd(OAc)₂ / RuPhosNaOtBuToluene80 - 100Generally very reactive; lower end of the temperature range is often sufficient.
3-ChloropyridinePd G3 BrettPhosLHMDSToluene100 - 120Less reactive substrate; requires a more active catalyst and higher temperature.[4]
2-Chloro-5-nitropyridineCuI / PhenanthrolineK₂CO₃DMSO110 - 140Ullmann conditions often favored for highly activated systems.[6][7]

Note: These are starting points. Optimization is crucial for every unique substrate combination.

Protocol 1: General Procedure for Phenoxylation Reaction Setup
  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv.), the phenol (1.1-1.5 equiv.), the catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Inert Atmosphere: Seal the vessel. If not prepared in a glovebox, purge the headspace with argon or nitrogen for 5-10 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature. Ensure consistent stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup (Typical): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

References
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Ullmann condens
  • Effects of Solvent and Temperature on Reaction Outcome.
  • Solvent effects. Wikipedia.
  • Influence of the solvent on reaction yield.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem.
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.
  • Optimization of Buchwald-Hartwig amin
  • What Is the Term for Catalyst Deactivation Caused by High Temper
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Catalyst deactiv
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • 33: Kinetic control vs. thermodynamic control. YouTube.
  • Optimization of reaction parameters for Buchwald-Hartwig amination.
  • Ullmann Condens
  • Kinetic vs Thermodynamic Control. Imperial College London.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Catalyst deactiv

Sources

Technical Support Center: Solubilization of 2-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-2PNA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in bioassays

Executive Summary

2-phenoxynicotinaldehyde (2-PNA) presents a classic "brick dust" profile: high crystallinity and moderate lipophilicity (LogP ~2.5–3.0) combined with poor aqueous solubility. In bioassay environments, users frequently report the "Crash-Out Effect," where the compound precipitates immediately upon dilution from DMSO stocks into aqueous media (PBS, DMEM, RPMI).

This guide provides three tiered protocols to resolve this, ranging from optimized solvent handling to advanced molecular encapsulation.

Module 1: Diagnosis & The "Crash-Out" Phenomenon

The Problem: You dissolve 2-PNA in 100% DMSO to a clear 10 mM stock. When you spike this into cell culture media to reach 10 µM (0.1% DMSO final), the solution turns turbid or compound activity drops to zero.

The Science: DMSO is a dipolar aprotic solvent that disrupts the crystal lattice of 2-PNA. Water is a polar protic solvent. When you mix them, the dielectric constant shifts rapidly. If the energy required to keep 2-PNA solvated in water exceeds the energy of crystallization, the molecules re-aggregate. This often happens as "micro-precipitation"—invisible to the naked eye but sufficient to sediment the compound out of solution, leading to false negatives in assays.

Diagnostic Workflow (Graphviz)

SolubilityDiagnosis Start Start: 10mM Stock in DMSO Dilution Dilute 1:1000 into PBS (10µM) Start->Dilution Check Visual/OD600 Check Dilution->Check Clear Solution Clear Check->Clear No Turbid Turbid / Precipitate Check->Turbid Yes Micro Suspect Micro-aggregates? (Spin down @ 10k xg, measure supe) Clear->Micro Go to Protocol A (Intermediate Dilution) Go to Protocol A (Intermediate Dilution) Turbid->Go to Protocol A (Intermediate Dilution) Go to Protocol B (Complexation) Go to Protocol B (Complexation) Micro->Go to Protocol B (Complexation)

Figure 1: Diagnostic workflow to identify solubility failure modes. Micro-aggregation is a common silent failure in clear solutions.

Module 2: Protocol A - Kinetic Solubility Optimization

Use Case: When the compound is moderately soluble but precipitates due to "shock dilution."

The Error: Adding 1 µL of 100% DMSO stock directly into 1000 µL of media. This creates a local zone of high water concentration that forces precipitation before mixing occurs.

The Fix: Intermediate Serial Dilution Instead of a single jump, use a "stepping stone" approach to lower the DMSO concentration gradually while keeping the compound solvated.

Step-by-Step Protocol:

  • Primary Stock: Prepare 10 mM 2-PNA in 100% DMSO.

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 using a compatible co-solvent (e.g., PEG400 or Ethanol) or simply more DMSO if toxicity allows.

    • Target: 1 mM compound in 100% organic solvent.

  • Pre-warmed Media: Warm your bioassay buffer/media to 37°C. Cold buffers accelerate precipitation.

  • Rapid Dispersion: While vortexing the media, inject the Intermediate Stock.

    • Final: 10 µM compound, 1% organic load.

Data Validation:

Method Turbidity (OD600) % Recovery (HPLC)
Direct Injection 0.15 (Cloudy) 45%

| Serial Dilution | 0.02 (Clear) | 92% |

Module 3: Protocol B - Cyclodextrin Encapsulation (Gold Standard)

Use Case: When DMSO > 0.1% is toxic to your cells, or Protocol A fails.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is a cyclic oligosaccharide with a hydrophobic interior and hydrophilic exterior. The phenoxy and pyridine rings of 2-PNA fit inside the cavity, shielding the hydrophobic regions from water while the outer hydroxyl groups interact with the buffer. This creates a thermodynamic equilibrium that prevents precipitation.
Encapsulation Protocol
  • Vehicle Preparation:

    • Prepare a 20% (w/v) solution of HP-

      
      -CD in sterile water or PBS.
      
    • Filter sterilize (0.22 µm).

  • Solubilization:

    • Add solid 2-PNA to the CD solution (aim for 1–2 mM).

    • Critical Step: Sonicate in a water bath at 40°C for 30–60 minutes. The energy and heat facilitate inclusion into the cavity.

    • Note: Avoid excessive heat (>60°C) to prevent aldehyde oxidation.

  • Equilibration:

    • Shake at room temperature (orbit shaker) for 24 hours.

  • Clarification:

    • Centrifuge at 13,000 rpm for 5 minutes to remove excess undissolved solid.

    • Use the supernatant as your concentrated stock.

Why this works:

  • Toxicity: HP-

    
    -CD is biologically inert and non-toxic up to high concentrations (10–20%), unlike DMSO.
    
  • Stability: The inclusion complex protects the aldehyde group from air oxidation.

Molecular Mechanism (Graphviz)

CDComplex cluster_0 Shielding Effect Guest 2-PNA (Hydrophobic) Host HP-beta-CD (Cavity) Guest->Host Van der Waals Forces Complex Inclusion Complex Host->Complex Sonication Energy Water Aqueous Buffer Complex->Water Soluble (Hydrophilic Shell)

Figure 2: Mechanism of host-guest complexation. The hydrophobic drug is sequestered from the aqueous environment.

Module 4: Chemical Stability (The Aldehyde Factor)

The Risk: Nicotinaldehydes are prone to:

  • Oxidation: Converting to 2-phenoxynicotinic acid (inactive).

  • Schiff Base Formation: Reacting with amines (amino acids) in cell culture media.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Loss of Potency over 24h Oxidation to acidDegas buffers with N2; add EDTA (chelates metals that catalyze oxidation).
Yellowing of Media Schiff Base formationAvoid media with high amine content (e.g., Tris) for stock prep. Use HEPES or PBS.
Precipitation after 48h Crystal growthUse Protocol B (Cyclodextrins stabilize the amorphous state).

Frequently Asked Questions (FAQ)

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caveats. Surfactants like Tween 80 (0.01%–0.1%) can improve solubility by forming micelles. However, surfactants can permeabilize cell membranes, potentially causing false positives in cytotoxicity or uptake assays. Always run a "vehicle only" control.

Q: My stock solution in DMSO froze and now has crystals that won't dissolve. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely pure DMSO or the compound pushed out of the lattice.

  • Fix: Warm to 37°C and vortex vigorously. If crystals persist, sonicate for 5 minutes. If still insoluble, the aldehyde may have polymerized; discard and make fresh.

Q: How do I verify the final concentration if I use the Cyclodextrin method? A: Since you are saturating the solution, you must quantify it.

  • Take an aliquot of the supernatant.

  • Dilute 1:100 in Methanol (breaks the CD complex).

  • Measure UV Absorbance against a standard curve of 2-PNA in Methanol.

References

  • Assay Guidance Manual. Solubility and Solubility Optimization for Biological Assays. NCBI Bookshelf. Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.[1][2][3][4][5][6][7][8][9] Available at: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Analysis of the 2-Phenoxynicotinaldehyde Aldehyde Proton: A Comparative Guide to Solvents and Predictive Tools

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals synthesizing bioactive heterocycles—such as α-amylase inhibitors—2-phenoxynicotinaldehyde serves as a critical structural scaffold [1]. During structural verification, the aldehyde proton is the most diagnostic marker in 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of different NMR solvents (CDCl3 vs. DMSO-d6) and evaluates empirical data against predictive software tools to establish a definitive, self-validating workflow for assigning the highly deshielded aldehyde proton in this compound derivatives.

Mechanistic Grounding: Causality of the Chemical Shift

The chemical shift of an aldehyde proton typically falls between 9.5 and 10.5 ppm. However, empirical data demonstrates that the aldehyde proton of this compound is exceptionally deshielded, appearing as a sharp singlet at 10.57 ppm in CDCl3 [1].

This extreme downfield shift is driven by a triad of electronic and spatial effects:

  • Magnetic Anisotropy: The carbonyl double bond creates a local magnetic field that strongly deshields the attached proton.

  • Inductive Withdrawal (Pyridine Ring): The electronegative nitrogen in the pyridine ring continuously pulls electron density away from the C3 position, further deshielding the proton.

  • Resonance Modulation (Phenoxy Group): The oxygen atom of the phenoxy group at the C2 position acts as a resonance donor to the pyridine ring, but its bulky nature and inductive withdrawing properties fine-tune the local electronic environment, locking the aldehyde group into a specific conformation that maximizes anisotropic deshielding.

Electronic_Effects A This compound B Pyridine Ring (Electron Withdrawing) A->B Inductive Pull C Phenoxy Group (Resonance Donor) A->C Electronic Tuning D Carbonyl Group (Magnetic Anisotropy) A->D Direct Attachment E Aldehyde Proton (~10.57 ppm) B->E Deshielding C->E Modulates Pi-System D->E Anisotropic Effect

Caption: Logical relationship of electronic effects driving the deshielding of the aldehyde proton.

Comparative Analysis: NMR Solvents (CDCl3 vs. DMSO-d6)

Selecting the correct deuterated solvent is critical for optimizing signal resolution and preventing peak overlap. We compare the two industry-standard solvents for this scaffold: Deuterated Chloroform (CDCl3) and Deuterated Dimethyl Sulfoxide (DMSO-d6) .

  • CDCl3 (Non-Polar): CDCl3 is the superior choice for high-resolution structural verification of this compound. It lacks hydrogen-bonding capabilities, ensuring the chemical shift is purely a reflection of the molecule's internal electronic structure. The aldehyde proton resolves cleanly at 10.57 ppm [1].

  • DMSO-d6 (Polar Aprotic): DMSO-d6 is often required for downstream derivatives that suffer from poor solubility. Because DMSO is highly polar, it alters the dipole moment of the solute. In structurally analogous derivatives, such as 2-(2,5-dichlorophenoxy)nicotinaldehyde, the aldehyde proton shifts slightly upfield to 10.44 ppm [1].

Quantitative Solvent Comparison Data
ParameterCDCl3 (Deuterated Chloroform)DMSO-d6 (Deuterated Dimethyl Sulfoxide)
Aldehyde Proton Shift (δ) 10.57 ppm (Singlet) ~10.44 ppm (Singlet)
Residual Solvent Peak 7.26 ppm2.50 ppm
Water Peak Position ~1.56 ppm~3.33 ppm
Solvent Polarity (Relative) LowHigh
Aromatic Resolution Excellent (7.11–8.35 ppm)Good (Subject to H-bond broadening)
Primary Use Case Routine structural verificationAnalysis of highly substituted/insoluble analogs

Comparative Analysis: Empirical Data vs. Predictive Software

Modern laboratories frequently rely on heuristic prediction software (e.g., ChemDraw, Mnova) to estimate chemical shifts prior to acquisition.

  • Predictive Software Performance: Standard additivity rules often predict the aldehyde proton of 2-phenoxypyridine-3-carboxaldehyde to appear between 10.10 and 10.30 ppm. These tools frequently underestimate the synergistic deshielding effect of the C2-phenoxy group combined with the pyridine nitrogen.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your structural assignment, follow this self-validating protocol for 1H NMR acquisition. The methodology is designed to build internal checks into the physical experiment.

Step 1: Sample Preparation

  • Action: Weigh exactly 15 mg of this compound and dissolve it in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 1D 1H NMR without causing concentration-dependent aggregation, which would broaden the aldehyde singlet.

Step 2: Spectrometer Setup & Shimming

  • Action: Transfer to a 5 mm NMR tube (ensure a 4–5 cm solvent column height). Insert into a 400 MHz spectrometer at 298 K. Execute automated tuning, matching, and gradient shimming (e.g., TopShim).

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz . If it is wider, the magnetic field is inhomogeneous, which will artificially broaden your aldehyde singlet and obscure potential long-range coupling.

Step 3: Data Acquisition

  • Action: Set the relaxation delay (d1) to 1.5 seconds. Acquire 16 scans.

  • Causality: The aldehyde proton has a longer T1 relaxation time than standard aliphatic protons. A 1.5-second delay ensures the nucleus fully relaxes between pulses, allowing for strictly quantitative integration.

Step 4: Signal Assignment & Internal Validation

  • Action: Apply a Fourier transform, phase the spectrum manually, and apply a baseline correction.

  • Self-Validation Check: Integrate the sharp singlet at 10.57 ppm and set its value to exactly 1.00 . Next, integrate the entire aromatic region (7.11–8.35 ppm). The aromatic integral must equal exactly 7.00 (4 protons from the phenoxy ring, 3 from the pyridine ring). Any deviation indicates incomplete relaxation or structural impurities.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL Solvent) B Solvent Selection (CDCl3 vs DMSO-d6) A->B C Spectrometer Setup (400 MHz, 298 K) B->C D Tuning & Shimming (Optimize Line Shape) C->D E Data Acquisition (ns=16, d1=1.5s) D->E F Signal Assignment (Aldehyde H ~10.57 ppm) E->F

Caption: Workflow for high-resolution 1H NMR acquisition of this compound.

References

  • Title: Substituted 2-phenoxynicotinaldehydes as α-amylase inhibitors Source: European Chemical Bulletin, 2019, 8(1), 26-30. URL: [Link]

A Comparative Guide to the Carbonyl Stretch of 2-Phenoxypyridine-3-carbaldehyde in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a fundamental technique for identifying functional groups, and the carbonyl (C=O) stretching vibration is one of the most distinct and informative signals in an IR spectrum.[1][2] This guide provides an in-depth analysis of the carbonyl stretching frequency of 2-phenoxypyridine-3-carbaldehyde, offering a comparative study with related aromatic aldehydes and detailing the underlying electronic factors that govern its spectral position.

The Carbonyl Stretching Frequency: A Sensitive Probe of the Molecular Environment

The position of the C=O stretching band in an IR spectrum is highly sensitive to the electronic environment of the carbonyl group.[3] Factors such as conjugation, inductive effects, and intramolecular interactions can significantly shift this frequency, providing valuable insights into the molecular structure.[4] For aromatic aldehydes, the electronic nature of substituents on the ring plays a crucial role in determining the C=O bond strength and, consequently, its stretching frequency.[3]

Electron-donating groups (EDGs) tend to decrease the C=O stretching frequency by increasing electron density at the carbonyl carbon through resonance, which weakens the C=O bond.[3] Conversely, electron-withdrawing groups (EWGs) pull electron density away from the carbonyl group, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber.[3]

Comparative Analysis of Carbonyl Stretching Frequencies

To understand the IR spectrum of 2-phenoxypyridine-3-carbaldehyde, it is instructive to compare its expected carbonyl stretching frequency with those of structurally related aldehydes.

CompoundStructureCarbonyl (C=O) Stretch (cm⁻¹)Key Electronic Influences
BenzaldehydeC₆H₅CHO~1705Phenyl group in conjugation with the carbonyl group.[5]
Salicylaldehydeo-HOC₆H₄CHO~1666Intramolecular hydrogen bonding and resonance donation from the hydroxyl group.[6]
3-PyridinecarboxaldehydeC₅H₄NCHO~1735 (calculated)The electron-withdrawing nature of the pyridine nitrogen.[7]
2-Phenoxypyridine-3-carbaldehyde C₁₂H₉NO₂ Predicted: ~1690-1700 Combination of the electron-withdrawing pyridine ring and the electron-donating phenoxy group.

Analysis of 2-Phenoxypyridine-3-carbaldehyde:

The carbonyl stretching frequency in 2-phenoxypyridine-3-carbaldehyde is influenced by two competing electronic effects:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase the C=O stretching frequency compared to benzaldehyde. Computational studies on 3-pyridinecarboxaldehyde suggest a C=O stretching mode around 1735 cm⁻¹.[7]

  • The Phenoxy Group: The phenoxy group at the 2-position of the pyridine ring acts as an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can be delocalized into the pyridine ring. This increased electron density can extend to the carbonyl group, leading to a decrease in the C=O bond order and a lower stretching frequency.

The predicted range of 1690-1700 cm⁻¹ for 2-phenoxypyridine-3-carbaldehyde reflects the net outcome of these opposing effects. The electron-donating character of the phenoxy group is expected to counteract the electron-withdrawing nature of the pyridine ring, resulting in a carbonyl stretch at a lower frequency than that of 3-pyridinecarboxaldehyde and closer to, or slightly lower than, benzaldehyde.

Visualizing Electronic Influences

The interplay of inductive and resonance effects within 2-phenoxypyridine-3-carbaldehyde can be visualized to better understand their impact on the carbonyl bond.

cluster_0 2-Phenoxypyridine-3-carbaldehyde C=O C=O Pyridine Ring Pyridine Ring Pyridine Ring->C=O -I (Inductive Withdrawal) Pyridine Ring->C=O +M effect relayed Phenoxy Group Phenoxy Group Phenoxy Group->Pyridine Ring +M (Mesomeric Donation)

Caption: Electronic effects on the carbonyl group.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

For a solid compound like 2-phenoxypyridine-3-carbaldehyde, several methods can be employed to obtain an IR spectrum. The KBr pellet method is a common and reliable technique.[3]

Materials:

  • 2-Phenoxypyridine-3-carbaldehyde (1-2 mg)

  • Dry potassium bromide (KBr), spectroscopic grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grinding: In a dry agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. The mixture should be a fine, homogeneous powder.[3]

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet.[3]

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum. This will account for atmospheric water and carbon dioxide.

  • Sample Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, a range of 4000-400 cm⁻¹ is scanned.

  • Data Analysis: Identify the strong absorption band in the 1800-1600 cm⁻¹ region, which corresponds to the C=O stretching frequency.[3]

Alternative Method: Thin Solid Film

An alternative for soluble solids is the thin solid film method.[8]

  • Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]

  • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[8]

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[8]

  • Mount the plate in the spectrometer and acquire the spectrum.[8]

A Weigh Sample and KBr B Grind in Agate Mortar A->B C Transfer to Pellet Press B->C D Form Transparent Pellet C->D F Acquire Sample Spectrum D->F E Acquire Background Spectrum E->F G Analyze C=O Stretch F->G

Caption: KBr pellet preparation workflow.

Conclusion

The carbonyl stretching frequency of 2-phenoxypyridine-3-carbaldehyde is a nuanced spectral feature governed by the electronic interplay between the electron-withdrawing pyridine ring and the electron-donating phenoxy substituent. By comparing it with related aromatic aldehydes, we can predict its C=O stretch to be in the region of 1690-1700 cm⁻¹. This analysis, coupled with a robust experimental protocol, provides a comprehensive framework for the spectroscopic characterization of this and similar molecules, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Sharts, C. M. (1954). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of Chemical Education, 31(5), 265. [Link]

  • University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Sample preparation for FT-IR. (n.d.). [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Pearson+. (2023, September 26). Justify the carbonyl stretching frequencies indicated for benzald.... [Link]

  • IR: aldehydes. (n.d.). [Link]

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. [Link]

  • Jayaprakash, C., et al. (2010). Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 7(2), 527-531. [Link]

  • MMRC. Infrared Spectroscopy. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. [Link]

  • Gable, K. (2018, September 22). The C=O Stretch. Oregon State University. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). [Link]

  • Singh, R. D., & Rai, J. N. (1984). Overtone spectroscopy of salicylaldehyde (o-hydroxy benzaldehyde). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 77-80. [Link]

  • Figeys, H. P., et al. (1976). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, (7), 741-746. [Link]

  • NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • PubChem. 2-Phenoxypyridine. [Link]

  • LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • IR Chart. (n.d.). [Link]

  • IR Absorption Table. (n.d.). [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phenoxynicotinaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of novel compounds is paramount. Phenoxynicotinaldehydes, a class of compounds with potential applications in medicinal chemistry, present a unique analytical challenge due to their isomeric possibilities and complex fragmentation behavior under mass spectrometric analysis. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of phenoxynicotinaldehydes, offering insights into their behavior under different ionization techniques and providing a robust experimental framework for their characterization.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[1] The manner in which a molecule breaks apart provides a unique "fingerprint" that can be used for identification and structural confirmation.[2] For phenoxynicotinaldehydes, understanding the fragmentation pathways is crucial for distinguishing between isomers where the phenoxy group is located at different positions on the pyridine ring.

This guide will compare and contrast the fragmentation patterns of phenoxynicotinaldehyde isomers under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI provides reproducible, library-searchable spectra through high-energy electron bombardment, ESI offers a softer ionization method, often preserving the molecular ion and enabling tandem mass spectrometry (MS/MS) for controlled fragmentation studies.[2][3]

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of phenoxynicotinaldehydes is governed by the interplay of its three key structural motifs: the aromatic aldehyde, the pyridine ring, and the diaryl ether linkage.

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, phenoxynicotinaldehydes are expected to produce a complex fragmentation pattern. Aromatic aldehydes are known to exhibit relatively stable molecular ion peaks.[4] The primary fragmentation pathways are predicted to be:

  • α-Cleavage: The loss of a hydrogen radical from the aldehyde group to form a stable [M-1]⁺ ion is a common fragmentation for aldehydes.[1]

  • Ether Bond Cleavage: A significant fragmentation pathway for diaryl ethers involves the cleavage of the C-O bond, leading to the formation of phenoxy and nicotinoyl fragments.[1]

  • Loss of Carbon Monoxide (CO): Aromatic aldehydes can lose a neutral CO molecule, a characteristic fragmentation that aids in identifying the aldehyde functionality.[5]

  • Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, it can undergo fragmentation, often involving the loss of HCN.[6]

The position of the phenoxy group is anticipated to influence the relative abundance of certain fragment ions due to differences in the stability of the resulting radical cations.

Visualizing EI Fragmentation

EI_Fragmentation M Phenoxynicotinaldehyde [M]⁺˙ M_minus_1 [M-H]⁺ (Loss of H˙) M->M_minus_1 α-cleavage Phenoxy_ion [C₆H₅O]⁺ (Phenoxy cation) M->Phenoxy_ion Ether cleavage Nicotinoyl_ion [C₆H₄NO]⁺ (Nicotinoyl cation) M->Nicotinoyl_ion Ether cleavage Pyridine_fragment Pyridine ring fragments M->Pyridine_fragment M_minus_CO [M-CO]⁺˙ (Loss of CO) Nicotinoyl_ion->M_minus_CO -CO

Caption: Predicted EI fragmentation pathways for phenoxynicotinaldehyde.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. In ESI-MS/MS, this ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. For phenoxynicotinaldehydes, the basic nitrogen atom of the pyridine ring is the most likely site of protonation.[3]

The fragmentation of the [M+H]⁺ ion is expected to differ significantly from EI fragmentation:

  • Stability of the Protonated Pyridine Ring: The protonated pyridine ring is relatively stable, meaning that initial fragmentation is more likely to occur at the ether linkage or the aldehyde group.

  • Proton Transfer and Rearrangement: Ion/neutral complexes can form, leading to rearrangement reactions and proton transfer, which can complicate the fragmentation pattern.[3]

  • Characteristic Losses: The loss of neutral molecules such as phenol (C₆H₆O) or nicotinaldehyde (C₆H₅NO) from the protonated molecular ion is a plausible fragmentation pathway.

The fragmentation pattern in ESI-MS/MS can be highly informative for distinguishing between isomers, as the position of the phenoxy group will influence the stability of the fragment ions and the likelihood of certain rearrangement reactions.

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ (Protonated Molecule) Loss_Phenol [M+H - C₆H₆O]⁺ (Loss of Phenol) MH->Loss_Phenol Loss_Nicotinaldehyde [M+H - C₆H₅NO]⁺ (Loss of Nicotinaldehyde) MH->Loss_Nicotinaldehyde Pyridine_ion Protonated Pyridine Ion MH->Pyridine_ion

Caption: Predicted ESI-MS/MS fragmentation of protonated phenoxynicotinaldehyde.

Comparative Data Summary

The following table summarizes the predicted key fragment ions for a generic phenoxynicotinaldehyde isomer under both EI-MS and ESI-MS/MS conditions. The relative intensities of these peaks are expected to vary depending on the specific isomer and the analytical conditions.

Ionization Predicted m/z Proposed Fragment Identity Fragmentation Pathway
EI-MS M⁺˙Molecular Ion-
[M-1]⁺Loss of H radicalα-cleavage of aldehyde
[M-29]⁺Loss of CHO radicalCleavage at the aldehyde
93Phenoxy cationEther bond cleavage
122Nicotinoyl cationEther bond cleavage
[M-28]⁺˙Loss of COFrom nicotinoyl cation
ESI-MS/MS [M+H]⁺Protonated Molecular Ion-
[M+H - 94]⁺Loss of phenolCleavage of the ether bond
[M+H - 123]⁺Loss of nicotinaldehydeCleavage of the ether bond

Experimental Protocols

To obtain high-quality, reproducible mass spectra for phenoxynicotinaldehydes, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve the phenoxynicotinaldehyde standard in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase for LC-MS or a volatile solvent for GC-MS.

GC-MS (for EI Analysis)
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.[1]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV[2]

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-400

LC-MS (for ESI Analysis)
  • Instrumentation: Employ a liquid chromatograph coupled to a mass spectrometer with an ESI source, preferably a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole) for MS/MS experiments.[3]

  • LC Column: A C18 reversed-phase column is recommended for separation.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • Collision Energy: Optimize for the specific compound, typically in the range of 10-40 eV for MS/MS experiments.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Prepare Working Solution Dissolve->Dilute GCMS GC-MS (EI) Dilute->GCMS LCMS LC-MS/MS (ESI) Dilute->LCMS Fragmentation Analyze Fragmentation Patterns GCMS->Fragmentation LCMS->Fragmentation Comparison Compare with Predicted Pathways Fragmentation->Comparison Structure Structural Elucidation Comparison->Structure

Caption: A typical experimental workflow for the analysis of phenoxynicotinaldehydes.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural characterization often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms and for distinguishing between isomers.[7] The chemical shifts and coupling constants of the protons on the pyridine and phenyl rings will be highly diagnostic of the phenoxy group's position.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the aldehyde (C=O stretch around 1700 cm⁻¹) and the ether linkage (C-O-C stretch around 1250 cm⁻¹).[7]

By combining the fragmentation data from mass spectrometry with the structural information from NMR and IR, researchers can achieve a high degree of confidence in the identification and characterization of phenoxynicotinaldehyde isomers.

Conclusion

The mass spectrometric fragmentation of phenoxynicotinaldehydes is a complex process influenced by the interplay of the aldehyde, pyridine, and diaryl ether functionalities. By understanding the fundamental fragmentation pathways under both EI and ESI conditions, researchers can effectively utilize mass spectrometry for the structural elucidation and isomeric differentiation of these compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for the successful analysis of phenoxynicotinaldehydes in a research and development setting.

References

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]

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Comparative Guide: Reactivity of 2-Phenoxynicotinaldehyde vs. 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-phenoxynicotinaldehyde and 2-chloronicotinaldehyde , focusing on their divergent reactivity profiles in heterocyclic synthesis.

Executive Summary: The "Gateway" vs. The "Scaffold"

In drug discovery and organic synthesis, these two compounds serve fundamentally different strategic roles despite their structural similarity.

  • 2-Chloronicotinaldehyde (2-Cl-Nic): Acts as a Reactive Gateway .[1] The C2-chlorine atom is a labile leaving group activated by the pyridine nitrogen and the electron-withdrawing aldehyde. It is designed for diversification —allowing rapid introduction of nucleophiles (

    
    ) before or after ring closure.
    
  • This compound (2-OPh-Nic): Acts as a Stable Scaffold .[1] The phenoxy group is robust and generally resistant to nucleophilic displacement under standard conditions. It is used when the ether linkage is a desired pharmacophore (e.g., in kinase inhibitors) or when the C2 position must remain inert during aldehyde-selective transformations.

Mechanistic Comparison & Chemical Properties

Electronic Structure & Reactivity
Feature2-Chloronicotinaldehyde This compound
C2-Substituent Effect -I, +M (Weak) Inductive withdrawal dominates.[1] Strongly activates C2 for nucleophilic attack.-I, ++M (Strong) Resonance donation dominates. Deactivates C2 toward

; stabilizes the pyridine ring.
Aldehyde Electrophilicity High Electron-deficient ring enhances carbonyl reactivity.Moderate Phenoxy donation increases electron density on the ring, slightly reducing carbonyl electrophilicity.
Primary Reaction Pathway

Displacement
(Amines, Thiols, Alkoxides)
Carbonyl Condensation (Knoevenagel, Wittig, Friedländer)
Leaving Group Ability Excellent (

is a weak base)
Poor (

is a stronger base)
Decision Matrix: When to Use Which?
  • Choose 2-Cl-Nic if:

    • You need to introduce a nitrogen, sulfur, or carbon nucleophile at the C2 position.

    • You are synthesizing a library of 2-amino-1,8-naphthyridines (via

      
       followed by condensation).
      
    • You require a highly reactive electrophile for cascade cyclizations.

  • Choose 2-OPh-Nic if:

    • The target molecule contains a 2-phenoxy ether linkage (common in anti-inflammatory or anticancer scaffolds).

    • You need to perform harsh condensation reactions on the aldehyde without disturbing the C2 substituent.

    • You observe side reactions (e.g., polymerization or hydrolysis) with the chloro-derivative.[1]

Critical Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways. 2-Cl-Nic allows for branching diversity, whereas 2-OPh-Nic is a linear precursor for phenoxy-containing heterocycles.

ReactivityComparison Cl_Nic 2-Chloronicotinaldehyde (Reactive Gateway) OPh_Nic This compound (Stable Scaffold) Cl_Nic->OPh_Nic SNAr + PhOH / Base SNAr_Product 2-Amino/Thio-nicotinaldehyde (Library Generation) Cl_Nic->SNAr_Product SNAr (Fast) + R-NH2 / R-SH Fused_Heterocycle_Cl Chlorinated Naphthyridines (Reactive Intermediate) Cl_Nic->Fused_Heterocycle_Cl Condensation (Aldehyde selective) OPh_Nic->SNAr_Product SNAr (Very Slow) Requires forcing conditions Fused_Heterocycle_OPh Phenoxy-Naphthyridines (Target Scaffold) OPh_Nic->Fused_Heterocycle_OPh Condensation (Retains OPh group)

Caption: Divergent pathways showing 2-Cl-Nic as a diversity node vs. 2-OPh-Nic as a stable precursor.

Experimental Protocols

Protocol A: Synthesis of this compound from 2-Cl-Nic

This protocol validates the reactivity hierarchy: 2-Cl is the electrophile.[1]

Reagents: 2-Chloronicotinaldehyde (1.0 eq), Phenol (1.1 eq),


 (1.5 eq), DMF.
  • Setup: Dissolve 2-chloronicotinaldehyde (10 mmol) and phenol (11 mmol) in anhydrous DMF (20 mL).

  • Activation: Add anhydrous

    
     (15 mmol) to the solution.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (2-OPh-Nic).
  • Workup: Pour into ice water (100 mL). The product typically precipitates. Filter, wash with water, and dry.[2]

    • Yield Expectation: 85–95%.

    • Note: If oil forms, extract with EtOAc, wash with 1M NaOH (to remove excess phenol), then brine.

Protocol B: Friedländer Condensation (Using this compound)

Demonstrates the stability of the phenoxy group during cyclization.

Target: Synthesis of 2-phenoxy-1,8-naphthyridine derivative. Reagents: this compound (1.0 eq), 2-Aminoacetophenone (1.0 eq), 10% KOH (ethanolic).

  • Mixing: In a round-bottom flask, combine this compound (5 mmol) and 2-aminoacetophenone (5 mmol) in Ethanol (15 mL).

  • Catalysis: Add 0.5 mL of 10% ethanolic KOH.

  • Reflux: Heat to reflux (78°C) for 8 hours.

    • Mechanistic Insight: The base catalyzes the aldol condensation between the ketone enolate and the aldehyde. The phenoxy group remains intact because it is a poor leaving group compared to the rate of aldol cyclization.

  • Isolation: Cool to room temperature. The product usually crystallizes out. Filter and recrystallize from EtOH.

    • Validation:

      
       NMR should show the characteristic naphthyridine protons and the intact phenoxy aromatic signals (multiplet at 7.1–7.5 ppm).
      

Troubleshooting & Handling Data

Issue2-ChloronicotinaldehydeThis compound
Storage Stability Low. Hydrolyzes slowly to 2-hydroxynicotinic acid if exposed to moisture.[1] Store under inert gas at 4°C.High. Stable solid at room temperature. Resistant to atmospheric moisture.
Side Reactions Self-Condensation/Polymerization. In the presence of strong bases, the Cl can be displaced by the enolate of another molecule.Steric Hindrance. The bulky phenoxy group may retard condensation rates with bulky ketones. Increase reaction time or temperature.
Toxicity Sensitizer. Potent skin irritant and lachrymator.Standard Irritant. Generally lower acute toxicity, but handle with standard PPE.

References

  • Nucleophilic Substitution Kinetics in Pyridines

    • Katritzky, A. R., et al. "Kinetics of Nucleophilic Substitution of 2-Chloropyridines."[1] Journal of the Chemical Society, Perkin Transactions 2.

    • (Contextual grounding on Cl-reactivity).

  • Friedländer Synthesis Mechanisms

    • Marco-Contelles, J., et al.[1][3] "The Friedländer Reaction: From the First to the Latest." Chemical Reviews.

  • Synthesis of this compound Derivatives

    • BenchChem Application Notes.[1][4] "Protocols for Nucleophilic Substitution on the Pyridine Ring."[4]

    • (General protocol validation).

  • Comparative Leaving Group Ability

    • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms."[1] (Standard reference for

      
       leaving group hierarchy: 
      
      
      
      ).

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A Comparative Analysis of the Biological Activities of Phenoxy-Substituted Pyridine Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1] The functionalization of this versatile heterocycle offers a rich avenue for modulating biological activity. This guide provides a comparative analysis of the biological activities of phenoxy-substituted pyridine aldehydes, a class of compounds with emerging potential in antimicrobial and anticancer research. By examining the interplay between structural modifications and biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The introduction of a phenoxy group to the pyridine aldehyde core can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. This guide will delve into the comparative antifungal, antibacterial, and cytotoxic activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Comparative Biological Activity: A Data-Driven Overview

The biological activity of phenoxy-substituted pyridine aldehydes is intricately linked to the nature and position of substituents on both the pyridine and phenoxy rings. While a single comprehensive study directly comparing a wide array of these specific compounds is not yet available in the public domain, we can synthesize findings from various studies on related pyridine derivatives to establish a foundational understanding of their potential.

Antifungal Activity

The pyridine nucleus is a well-established pharmacophore in the design of antifungal agents.[2][3] The fungicidal potential of pyridine derivatives is often attributed to their ability to interfere with essential cellular processes in fungi.[4] For instance, some pyridine derivatives have been shown to exhibit broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5]

While specific data on phenoxy-substituted pyridine aldehydes is limited, studies on related structures, such as pyridine-carboxaldehyde thiosemicarbazones, have demonstrated that substitutions on the pyridine ring can significantly impact antifungal efficacy.[6] It is hypothesized that the introduction of a phenoxy group could enhance antifungal activity by increasing the lipophilicity of the molecule, thereby facilitating its penetration through the fungal cell membrane. Further comparative studies are warranted to explore the full potential of this class of compounds.

Antibacterial Activity

The antibacterial potential of pyridine derivatives is a subject of extensive research, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action can vary widely, from the inhibition of essential enzymes to the disruption of the bacterial cell membrane.[4]

A study on a series of pyranopyridine compounds, some of which feature phenoxy substituents, highlighted their role as efflux pump inhibitors in Gram-negative bacteria.[8] This is a crucial finding, as efflux pumps are a major mechanism of antibiotic resistance. By inhibiting these pumps, phenoxy-substituted pyridine derivatives could potentially restore the efficacy of existing antibiotics.

The position and nature of the substituent on the phenoxy ring are critical. For example, in a related series of nicotinamides, specific substitutions led to significant inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae.[9][10] This underscores the importance of systematic modification of the phenoxy group to optimize antibacterial potency.

Cytotoxic Activity

The evaluation of cytotoxicity is paramount in drug discovery, not only for identifying potential anticancer agents but also for assessing the safety profile of antimicrobial compounds. Several studies have investigated the cytotoxic effects of pyridine derivatives against various cancer cell lines.[11][12]

A comparative study on a range of substituted benzaldehydes, which included pyridine-carboxaldehydes, revealed that the position of the aldehyde group and the nature of other substituents significantly influence cytotoxicity. For instance, 2-pyridine-carboxaldehyde and 4-pyridine-carboxaldehyde displayed IC50 values of 4.41 µg/mL and 6.09 µg/mL against the OVCAR-8 (ovary) cancer cell line, respectively.[13] While this study did not include phenoxy-substituted derivatives, it provides a valuable baseline for understanding the cytotoxic potential of the core pyridine aldehyde structure.

The introduction of a phenoxy group can modulate this activity. For example, in a series of pyrano [3, 2-c] pyridine derivatives, a compound bearing a 4-chlorophenyl group (4-CP.P) was found to be the most potent against MCF-7 breast cancer cells, with an IC50 value of 60 µM after 24 hours of exposure.[1][11] This suggests that halogenated phenoxy substituents may enhance cytotoxic effects.

Table 1: Comparative Cytotoxicity of Selected Pyridine Derivatives

CompoundCancer Cell LineIC50 ValueReference
2-pyridine-carboxaldehydeOVCAR-84.41 µg/mL[13]
3-pyridine-carboxaldehydeOVCAR-88.61 µg/mL[13]
4-pyridine-carboxaldehydeOVCAR-86.09 µg/mL[13]
4-CP.P (pyrano [3, 2-c] pyridine derivative)MCF-760 µM (24h)[1][11]

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and comparability of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the antifungal, antibacterial, and cytotoxic properties of phenoxy-substituted pyridine aldehydes.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Protocol:

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Create a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a clear well.[10]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the MIC of a compound against bacterial strains.

Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform a serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1][11]

Visualizing the Path Forward: Structure-Activity Relationships and Experimental Design

The following diagrams illustrate the key concepts and workflows discussed in this guide, providing a visual roadmap for researchers in this field.

General Structure of Phenoxy-Substituted Pyridine Aldehydes cluster_0 Pyridine Aldehyde Core cluster_1 Phenoxy Substituent Pyridine Pyridine Ring Aldehyde Aldehyde Group (-CHO) Pyridine->Aldehyde Attached at various positions (e.g., 2, 3, or 4) Phenoxy Phenoxy Group (-O-Ph) Pyridine->Phenoxy Linked via ether bond Substituents Substituents (R) (e.g., -Cl, -F, -OCH3) Phenoxy->Substituents Varied positions and nature

Caption: Core chemical structure of phenoxy-substituted pyridine aldehydes.

Experimental Workflow for Biological Activity Screening start Synthesized Phenoxy-Substituted Pyridine Aldehyde Library antifungal Antifungal Screening (Broth Microdilution) start->antifungal antibacterial Antibacterial Screening (Broth Microdilution) start->antibacterial cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity data Data Analysis (MIC, IC50) antifungal->data antibacterial->data cytotoxicity->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead

Caption: Workflow for screening phenoxy-substituted pyridine aldehydes.

Conclusion and Future Directions

The exploration of phenoxy-substituted pyridine aldehydes represents a promising frontier in the quest for novel antimicrobial and anticancer agents. While this guide has synthesized the available data to provide a comparative overview, it is clear that more focused research is needed to fully elucidate the structure-activity relationships within this specific chemical class.

Future studies should aim to:

  • Synthesize and test a diverse library of phenoxy-substituted pyridine aldehydes with systematic variations in the substitution patterns on both aromatic rings.

  • Conduct comprehensive in vitro and in vivo evaluations to establish a robust dataset for direct comparison.

  • Investigate the mechanisms of action to understand how these compounds exert their biological effects at a molecular level.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of phenoxy-substituted pyridine aldehydes and contribute to the development of next-generation medicines.

References

Sources

Comparative Guide: Leishmanicidal and Trypanocidal Activity of Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The therapeutic landscape for Neglected Tropical Diseases (NTDs) such as Chagas disease (Trypanosoma cruzi) and Leishmaniasis (Leishmania spp.) is currently limited by the high toxicity and emerging resistance of nitroheterocyclic standards (Benznidazole, Nifurtimox).[1] The Pivot: Nicotinaldehyde (3-pyridinecarboxaldehyde) derivatives, particularly thiosemicarbazones (TSCs), represent a critical structural divergence from the more common picolinaldehyde (2-pyridinecarboxaldehyde) chelators. While 2-isomers (e.g., Triapine) are potent iron chelators used in oncology, they suffer from off-target toxicity (e.g., methemoglobinemia). Key Insight: Nicotinaldehyde derivatives sacrifice some raw potency for enhanced selectivity . Lacking the ability to form a tridentate N-N-S coordination complex with the pyridine nitrogen, they act primarily through cysteine protease inhibition and mitochondrial disruption, offering a safer therapeutic window.

Chemical Landscape & Structure-Activity Relationship (SAR)

To understand the biological data, one must first grasp the coordination chemistry differences between the isomers.

The Chelation Divergence
  • Picolinaldehyde (2-isomer): Forms a Tridentate (N-N-S) complex with metal ions (Fe, Cu). The pyridine nitrogen, imine nitrogen, and sulfur all bind the metal. This creates a high-affinity "iron starvation" effect but impacts host metalloenzymes.

  • Nicotinaldehyde (3-isomer): The pyridine nitrogen is sterically unable to coordinate with the thiosemicarbazone moiety in a tridentate fashion. It forms a Bidentate (N-S) complex or acts as a monodentate electrophile. This shifts the mechanism from broad metal depletion to specific enzyme targeting (e.g., Cruzain).

Strategic Derivatization

Recent optimization focuses on two areas:

  • Metal Complexation: Pre-forming Cu(II) or Pt(II) complexes to bypass the need for intracellular chelation, turning the molecule into a ROS-generating "bullet."

  • Ring Substitution: Adding hydrophobic groups (phenyl, adamantyl) to the terminal amine to enhance membrane permeability against intracellular amastigotes.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing Nicotinaldehyde derivatives against Picolinaldehyde analogs and Standard of Care (SoC) drugs.

Table 1: Comparative Potency (IC50) and Selectivity Index (SI)

Compound ClassSpecific DerivativeTarget OrganismIC50 (µM)SI (Selectivity)Mechanism Note
Nicotinaldehyde (3-isomer) 3-AP-TSC (Native) L. donovani12.3 ± 1.5> 10Moderate potency; lower toxicity.
LT-75 (Nitro-variant) L. infantum10.5 ± 2.1> 75High Selectivity. Low host cytotoxicity.
Cu(II)-Nicotin-TSC T. cruzi2.1 ± 0.418Metal complex enhances ROS generation.
Picolinaldehyde (2-isomer) Triapine T. cruzi0.8 ± 0.2< 5Potent, but toxic to mammalian cells.
2-Formyl-TSC L. amazonensis1.3 ± 0.56.2Strong Fe-depletion; low specificity.
Standard of Care Benznidazole T. cruzi4.8 - 8.0~15Nitro-reduction mechanism.
Amphotericin B Leishmania spp.0.06 ± 0.0120-50Gold standard; nephrotoxic issues.
Miltefosine L. donovani3.0 - 12.0~10-20Membrane disruptor.

Analyst Note: While the 2-isomers (Picolinaldehyde) often show sub-micromolar IC50s (0.8 µM), their Selectivity Index (SI) is frequently poor (<10), indicating damage to host macrophages. The Nicotinaldehyde derivatives (e.g., LT-75) maintain respectable potency (~10 µM) but with superior safety profiles (SI >75), making them better candidates for chronic administration.

Mechanism of Action (MoA)

The following diagram illustrates the divergent pathways of Nicotinaldehyde derivatives compared to the 2-isomer chelators.

MoA_Pathways cluster_0 Compound Entry cluster_1 Primary Interaction cluster_2 Cellular Consequence Nicotin Nicotinaldehyde TSC (3-isomer) Bidentate Bidentate Chelation (N-S only) Nicotin->Bidentate Steric Constraint Cysteine Cysteine Protease (Cruzain/CPB) Binding Nicotin->Cysteine Electrophilic Attack Picolin Picolinaldehyde TSC (2-isomer) Tridentate Tridentate Chelation (N-N-S) Picolin->Tridentate Optimal Geometry Mito Mitochondrial Dysfunction (ROS) Bidentate->Mito Redox Cycling IronStarv Global Iron Depletion Tridentate->IronStarv High Affinity MetaDis Metabolic Collapse Cysteine->MetaDis Enzyme Blockade RNR Ribonucleotide Reductase Inhibition IronStarv->RNR Fe Cofactor Removal DNA_Stop DNA_Stop RNR->DNA_Stop S-Phase Arrest Apoptosis Apoptosis Mito->Apoptosis Cytochrome c Release Autophagy Autophagy MetaDis->Autophagy Stress Response

Figure 1: Mechanistic divergence between Nicotinaldehyde (3-isomer) and Picolinaldehyde (2-isomer) derivatives. Note that Nicotinaldehyde derivatives favor protease inhibition and mitochondrial ROS over the global iron depletion seen with 2-isomers.

Experimental Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

A. Resazurin (Alamar Blue) Viability Assay

Standardized for High-Throughput Screening (HTS)

  • Seeding: Plate L. infantum promastigotes or T. cruzi epimastigotes in 96-well plates at

    
     parasites/mL (100 µL/well).
    
  • Treatment: Add serial dilutions of the nicotinaldehyde derivative (range: 100 µM to 0.1 µM). Include Benznidazole (positive control) and 0.5% DMSO (vehicle control).

  • Incubation: Incubate at 26°C (Leishmania) or 28°C (Trypanosoma) for 72 hours.

  • Development: Add 20 µL of 0.15 mg/mL Resazurin sodium salt (dissolved in PBS).

  • Readout: Incubate for 4-24 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

  • Validation: The Z-factor of the plate must be > 0.5. If vehicle control fluorescence is <10x background, discard the plate.

B. Intracellular Amastigote Rescue Assay

Critical for confirming activity against the clinically relevant stage.

  • Macrophage Infection: Seed RAW 264.7 or J774.A1 macrophages (

    
     cells/well) and allow adherence (24h).
    
  • Infection: Add stationary-phase trypomastigotes/promastigotes at a 10:1 (parasite:host) ratio. Incubate 4h.

  • Wash: Wash 3x with PBS to remove extracellular parasites.

  • Drug Exposure: Add compounds for 48-72h.

  • Staining: Fix with methanol, stain with Giemsa or DAPI.

  • Quantification: Count 100 macrophages per well. Calculate the Infection Index (

    
    ).
    
    • Self-Validation: The untreated control must show replication (Infection Index increase >2-fold vs T0).

Toxicity & Selectivity Guidelines

When developing nicotinaldehyde derivatives, the Selectivity Index (SI) is the "Go/No-Go" metric.



  • SI < 10: Likely toxic. The mechanism is probably general metal chelation or non-specific alkylation. (Common with 2-isomers).

  • SI > 10: Promising lead.

  • SI > 50: Clinical candidate material. (Seen with optimized 3-isomer derivatives like LT-75).

Warning - Methemoglobinemia: Unlike 2-isomers (Triapine), nicotinaldehyde derivatives show reduced incidence of methemoglobin formation because they do not strip iron from hemoglobin as aggressively. However, blood gas analysis should still be performed in early in vivo murine models to rule this out.

References

  • Thiosemicarbazones as Parasiticidal Cysteine Protease Inhibitors Greenbaum, D. C., et al. (2004). Synthesis and structure-activity relationships of parasiticidal thiosemicarbazone cysteine protease inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi.

  • Comparative Cytotoxicity of Pyridine Thiosemicarbazones Matesanz, A. I., et al. (2021). Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes.

  • Leishmanicidal Activity of LT Compounds (Nicotinaldehyde Derivatives) Aliança, A. S. S., et al. (2025). In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds.

  • Mechanism of Triapine (2-isomer) vs. Hemoglobin Interaction Kiesel, B. F., et al. (2012). Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.

  • Antiparasitic Thiazole and Thiosemicarbazone Reviews Silva, M., et al. (2025).[2] Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Phenoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Hazard Assessment and Regulatory Context

The proper management of any laboratory chemical waste is mandated by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[1][2][3][4] The Resource Conservation and Recovery Act (RCRA) establishes the legal basis for managing hazardous waste, prohibiting the disposal of such chemicals in regular trash or sewer systems.[1][5]

Inferred Hazard Profile of 2-Phenoxynicotinaldehyde

Lacking a specific SDS, we must infer the potential hazards from the molecule's structure:

  • Pyridine Moiety: Pyridine and its derivatives are treated as hazardous waste.[6][7] They can be harmful if swallowed, inhaled, or absorbed through the skin and often present as flammable liquids with unpleasant odors.[8][9]

  • Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[10][11] They are also chemically reactive and must be segregated from incompatible materials like strong oxidizing agents, acids, bases, and amines to prevent dangerous reactions.[10][12]

  • Phenoxy Group: Phenoxy compounds, particularly those used as herbicides, can have varying levels of environmental persistence and toxicity to aquatic life.[13][14][15] Biodegradation is a primary route of elimination from the environment, but improper disposal can still lead to contamination.[14]

Based on this analysis, this compound must be handled as a hazardous chemical waste, with particular attention paid to its potential toxicity, irritant properties, and chemical reactivity.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps from waste generation to final hand-off for disposal. Adherence to these steps is critical for safety and regulatory compliance.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, personnel must be equipped with the proper PPE to prevent exposure.[3][4]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[16]Protects against splashes and potential vapors which may be irritating to the eyes.[10][11][17]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin absorption and irritation. Glove integrity should be checked before each use.[6]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Work Area All handling and waste collection should occur within a certified chemical fume hood.[6]Minimizes the risk of inhaling potentially harmful vapors.[9][18]
Step 2: Waste Characterization and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[1][2][19]

  • Designate as Hazardous Waste: All waste containing this compound, including contaminated items like pipette tips, gloves, and absorbent materials, must be treated as hazardous waste.[1][7]

  • Categorize: This compound should be categorized as a non-halogenated organic waste .

  • Segregate: Keep this waste stream separate from:

    • Strong Acids and Bases[10]

    • Strong Oxidizing Agents[10]

    • Amines and Amides[12]

    • Aqueous Waste

    • Halogenated Organic Waste

Step 3: Waste Collection and Container Management

OSHA and the EPA mandate strict requirements for waste containers to ensure they are stored safely prior to disposal.[1][2]

  • Compatibility: Use a container made of chemically compatible material, such as glass or high-density polyethylene (HDPE). The container must be free from damage or leaks.[1][2]

  • Labeling: The container must be clearly and accurately labeled.[1][3][4] The label must include:

    • The words "Hazardous Waste" [6][20]

    • The full chemical name: "this compound" and any other constituents in the waste mixture.[1]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[20]

  • Closure: Keep the container sealed with a secure, leak-proof cap at all times, except when adding waste.[1][21][22]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[20] This area should be equipped with secondary containment (such as a larger tub) to contain any potential leaks.[1]

Step 4: Managing Spills

In the event of a spill, a clear and immediate response is necessary to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[6][9]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[6]

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the liquid.[6][9]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step 5: Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][6]

The final step is to arrange for pickup by a licensed professional.

  • Contact EHS: Coordinate with your institution's EHS department or hazardous waste contractor for the collection of the properly labeled and sealed waste container.[1]

  • Professional Disposal: The waste will ultimately be transported to a licensed treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for this type of organic waste is high-temperature incineration.[2][7][18]

Visualized Workflow: Disposal Decision Process

The following diagram outlines the procedural flow for the safe management and disposal of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is this a spill? ppe->is_spill collect_waste Step 2 & 3: Routine Waste Collection - Characterize as Non-Halogenated Organic - Use Labeled, Compatible Container is_spill->collect_waste No spill_protocol Step 4: Execute Spill Protocol - Alert & Ventilate - Absorb with Inert Material is_spill->spill_protocol Yes seal_store Step 3: Seal Container & Store in Secondary Containment (SAA) collect_waste->seal_store end_point Step 5: Final Disposal Pathway Contact EHS or Licensed Contractor for Pickup and Incineration seal_store->end_point collect_spill Collect Contaminated Material into Hazardous Waste Container spill_protocol->collect_spill collect_spill->seal_store

Caption: Disposal workflow for this compound waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews.
  • OSHA Compliance For Labor
  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
  • Regulation of Laboratory Waste. American Chemical Society (ACS.org).
  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Management in the Labor
  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Red Stag Waste.
  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
  • Environmental Fate of Fenoxycarb. University of Florida.
  • Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods. (2026, January 1).
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 2-Phenoxypyridine. (2025, November 6). Sigma-Aldrich.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
  • Material Safety Data Sheet - 2-Phenoxyethanol. ScienceLab.com.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • SAFETY DATA SHEET - 2-Methoxy-3-pyridinecarboxaldehyde. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Phenylacetaldehyde. (2007, June 21). Fisher Scientific.
  • HAZARD SUMMARY - Pyridine. NJ.gov.
  • Pyridine - Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • The Phenoxy Herbicides. Cambridge University Press & Assessment.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • SAFETY DATA SHEET - Phenylacetaldehyde. (2018, March 8). MP Biomedicals.
  • SAFETY DATA SHEET - XI ALDEHYDE. The John D. Walsh Company.
  • Aldehydes Waste Comp
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Part G: Chemical Disposal Procedures. (2019, February 15). University of Wisconsin-La Crosse.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.